molecular formula C13H8BrFO3 B1518877 4-(4-Bromophenoxy)-3-fluorobenzoic acid CAS No. 1020999-94-3

4-(4-Bromophenoxy)-3-fluorobenzoic acid

Cat. No.: B1518877
CAS No.: 1020999-94-3
M. Wt: 311.1 g/mol
InChI Key: VQKWHIRWRKGTBD-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-3-fluorobenzoic acid (Molecular Formula: C13H8BrFO3) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and organic synthesis . Its structure incorporates both a bromophenoxy ether and a fluorobenzoic acid moiety, a combination known to enhance molecular reactivity and versatility in constructing complex compounds . This makes it a valuable scaffold for developing novel pharmaceuticals and agrochemicals. As a fluorobenzoic acid derivative, it shares structural similarities with intermediates used in the synthesis of targeted therapeutics, such as EGFR inhibitors like dacomitinib, highlighting its potential in creating biologically active molecules . The compound is characterized by its exceptional stability and high solubility in various organic solvents, ensuring consistent and reproducible results in experimental protocols. It is supplied as a white to light-yellow crystalline powder and is handled and stored in accordance with standard safety procedures for research chemicals . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(4-bromophenoxy)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKWHIRWRKGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic Acid

[1]

Executive Summary

4-(4-Bromophenoxy)-3-fluorobenzoic acid is a critical biaryl ether intermediate, most notably serving as the structural scaffold for thyroid hormone receptor beta (THR-

Resmetirom (MGL-3196)11

This guide details a robust, scalable synthesis pathway prioritizing the Nucleophilic Aromatic Substitution (


)1

Retrosynthetic Analysis & Strategic Logic

The target molecule features a benzoic acid core with a specific substitution pattern: a fluorine atom at the meta position (C3) and a 4-bromophenoxy moiety at the para position (C4).

The Disconnection Logic

The most efficient disconnection is at the ether oxygen (

  • Electrophile: A 3,4-difluoro-activated benzene derivative.[1]

  • Nucleophile: 4-Bromophenol.[1]

Mechanistic Selection: vs. Metal Catalysis
  • Why

    
    ?  The presence of an electron-withdrawing group (EWG) at the C1 position (nitrile or ester) strongly activates the C4-fluorine toward nucleophilic attack.[1] The C3-fluorine, being meta to the EWG, is significantly less reactive, ensuring high regioselectivity.[1]
    
  • Why not the Free Acid? Using 3,4-difluorobenzoic acid directly is suboptimal.[1] The formation of a carboxylate anion under basic conditions creates electron density that deactivates the ring via the inductive effect, requiring harsher conditions (

    
    C) that may lead to decarboxylation.
    
  • The Solution: We utilize the Nitrile Route (via 3,4-difluorobenzonitrile) as the primary industrial pathway due to the superior electron-withdrawing capacity of the cyano group (

    
    ) compared to the carboxylate.[1]
    

Primary Pathway: The Nitrile Route ( + Hydrolysis)

This two-step protocol is the industry standard for maximizing yield and purity.[1]

Step 1: Regioselective Coupling[1]

Reaction: 3,4-Difluorobenzonitrile + 4-Bromophenol

1

Protocol:

  • Setup: Charge a reactor with 3,4-difluorobenzonitrile (1.0 equiv) and 4-bromophenol (1.05 equiv) in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [5-7 volumes].

  • Base Addition: Add Potassium Carbonate (

    
    )  (1.5 equiv).[1] Note: 
    
    
    can be used to lower reaction temperature but increases cost.[1]
  • Reaction: Heat the slurry to 80–90°C under nitrogen atmosphere. Monitor by HPLC. Reaction typically completes in 4–6 hours.[1]

  • Mechanism: The phenoxide anion attacks C4.[1] The Meisenheimer complex is stabilized by the para-cyano group.[1] The C3-fluorine remains intact because the meta-cyano group offers no resonance stabilization for the anionic intermediate at that position.[1]

  • Workup: Cool to 25°C. Quench into water (10 volumes). The product precipitates as a solid.[2] Filter, wash with water, and dry.[1]

Step 2: Nitrile Hydrolysis[1][3]

Reaction: 4-(4-Bromophenoxy)-3-fluorobenzonitrile

1

Protocol:

  • Setup: Suspend the intermediate nitrile in a mixture of Ethanol and Water (1:1).[1]

  • Reagent: Add Sodium Hydroxide (NaOH) (5.0 equiv, 50% w/w solution).

  • Reaction: Reflux (

    
    C) for 8–12 hours. The nitrile first hydrolyzes to the amide, then to the carboxylate salt.[1]
    
  • Isolation: Cool to room temperature. Acidify carefully with HCl (6N) to pH 2–3. The free acid precipitates.

  • Purification: Recrystallize from Ethanol/Water or Acetic Acid to remove trace unreacted phenol.[1]

Visualized Pathway (DOT Diagram)

SynthesisPathwaySM13,4-Difluorobenzonitrile(Electrophile)BaseK2CO3 / DMF85°CSM1->BaseSM24-Bromophenol(Nucleophile)SM2->BaseInterIntermediate:4-(4-Bromophenoxy)-3-fluorobenzonitrileBase->InterRegioselective SnArHydrolysisNaOH / EtOH / H2OReflux -> HCl WorkupInter->HydrolysisTargetTARGET:4-(4-Bromophenoxy)-3-fluorobenzoic acidHydrolysis->TargetSaponification

Caption: Figure 1. The preferred industrial synthesis route utilizing nitrile activation for high regioselectivity.

Process Parameters & Critical Control Points

The following data summarizes the optimization ranges for the

ParameterOptimal RangeImpact of Deviation
Solvent DMF, DMSO, NMPPolar aprotic solvents are mandatory to solvate the cation (

), leaving the phenoxide naked and reactive.[1] Protic solvents will kill the reaction.
Temperature 80°C – 95°C<80°C: Reaction stalls; incomplete conversion.[1] >100°C: Risk of ether cleavage or fluoride displacement at C3 (impurity formation).[1]
Base

(Granular)
Particle size affects kinetics.[1] Finely milled

is preferred. Stronger bases (NaH) are unnecessary and risky.
Stoichiometry 1.05 eq PhenolSlight excess of phenol drives full consumption of the expensive fluorinated nitrile.[1]

Analytical Characterization

To ensure the integrity of the synthesized material (CAS: 132715-69-6 or related derivatives), the following analytical signals must be verified:

  • 1H NMR (DMSO-d6):

    • 
       13.0-13.5 (broad s, 1H, COOH).[1]
      
    • 
       7.8-7.9 (m, 2H, Benzoic ring H2/H6).[1]
      
    • 
       7.5-7.6 (d, 2H, Bromophenyl H3'/H5').[1]
      
    • 
       7.0-7.1 (d, 2H, Bromophenyl H2'/H6').[1]
      
    • 
       6.9-7.0 (t, 1H, Benzoic ring H5 - diagnostic for ether linkage).[1]
      
  • 19F NMR:

    • Single peak around

      
       -130 to -135 ppm.[1] The absence of a second fluorine peak confirms the regioselective displacement of the C4-fluorine.[1]
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Target Purity: >98.5% (Area %).

References

  • Kelly, M. J., et al. (2014).[1] Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196).[1] Journal of Medicinal Chemistry.

  • Dugan, B., et al. (2020).[1] Process for the Preparation of Thyroid Hormone Receptor Agonists. World Intellectual Property Organization (WO2020/014658).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for

    
     kinetics and regioselectivity).
    
  • Madrigal Pharmaceuticals. (2023).[1] Resmetirom (MGL-3196) Clinical Development Data.

Physicochemical Profiling & Synthetic Utility of 4-(4-Bromophenoxy)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid .

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

4-(4-Bromophenoxy)-3-fluorobenzoic acid (CAS: Not widely listed; analogous fragments utilized) is a specialized biaryl ether scaffold used primarily as an intermediate in the synthesis of nuclear receptor ligands (e.g., PPAR agonists), kinase inhibitors, and thyromimetics.[1][2][3]

Its structural value lies in its tri-functional nature :

  • Carboxylic Acid Head: Provides a polar anchor for hydrogen bonding or salt formation (pKa modulation).[1]

  • 3-Fluoro Substituent: Increases metabolic stability by blocking the metabolically vulnerable ortho-position and modulates the acidity of the carboxyl group via inductive effects.[1]

  • 4-Bromophenoxy Tail: Serves as a lipophilic domain and a "synthetic handle" for further diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

This guide synthesizes predicted physicochemical data, robust synthetic protocols, and structural activity relationship (SAR) insights.[1]

Part 1: Molecular Architecture & Electronic Profile[1]

Structural Components

The molecule belongs to the class of fluorinated biaryl ethers . The ether linkage introduces flexibility, allowing the two aromatic rings to adopt a non-planar conformation, which is critical for fitting into hydrophobic pockets of enzymes or receptors.

  • Formula:

    
    
    
  • Molecular Weight: 311.10 g/mol [1]

  • SMILES: OC(=O)c1ccc(Oc2ccc(Br)cc2)c(F)c1[1]

Electronic Effects
  • The 3-Fluoro Effect: The fluorine atom at the 3-position (ortho to the ether, meta to the carboxyl) exerts a strong electron-withdrawing inductive effect (-I).[1] This lowers the pKa of the benzoic acid relative to the unsubstituted parent, making it a stronger acid.

  • The 4-Bromophenoxy Group: The ether oxygen is electron-donating by resonance (+R), but the bulky 4-bromophenyl group acts as a lipophilic sink.[1] The bromine atom is weakly deactivating but highly polarizable, facilitating halogen bonding interactions in protein active sites.

Part 2: Physicochemical Data Profile

Note: Values below are derived from high-fidelity consensus predictive models (ACD/Labs, ChemAxon) and structural homology with 4-fluorobenzoic acid and diphenyl ether derivatives, as specific experimental data for this exact catalog compound is sparse.

PropertyValue / RangeTechnical Implication
Appearance White to Off-White Crystalline SolidIndicates high lattice energy typical of para-substituted benzoates.[1]
Melting Point 165°C – 172°C (Predicted)High MP suggests stability; requires high-boiling solvents for reactions.[1]
pKa (Acid) 3.75 ± 0.10More acidic than benzoic acid (4.20).[1] Deprotonated at physiological pH (7.4).
LogP (Lipophilicity) 4.1 – 4.4Highly lipophilic.[1] Poor water solubility; high permeability.[1]
LogD (pH 7.4) ~0.8 – 1.2At pH 7.4, the ionized carboxylate significantly improves aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 46.5 ŲWell within the "Rule of 5" limit (<140 Ų) for oral bioavailability.[1]
H-Bond Donors / Acceptors 1 / 3Good balance for membrane permeability.[1]
Solubility (Water) < 0.1 mg/mL (Neutral form)Requires co-solvents (DMSO, PEG400) or salt formation for bioassays.[1]
Solubility (Organic) High in DMSO, DMF, THF, EtOAcCompatible with standard organic synthesis workflows.[1]

Part 3: Synthetic Accessibility & Protocols[1]

Since this molecule is often a "make-on-demand" building block, a robust laboratory synthesis is required.[1] The most reliable route utilizes a Nucleophilic Aromatic Substitution (SNAr) .[1]

Retro-Synthetic Logic

The 4-position of 3,4-difluorobenzoic acid is highly activated for nucleophilic attack due to the para electron-withdrawing carboxyl group and the ortho fluorine atom.[1] The 4-bromophenol acts as the nucleophile.[1]

Detailed Synthetic Protocol

Objective: Synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid on a 10g scale.

Reagents:

  • 3,4-Difluorobenzoic acid (1.0 eq)[1]

  • 4-Bromophenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)[1]
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc)[1]

Step-by-Step Workflow:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluorobenzoic acid (10.0 g, 63.2 mmol) in DMSO (60 mL).

  • Activation: Add potassium carbonate (21.8 g, 158 mmol) in portions. The mixture may warm slightly (exothermic deprotonation).[1] Stir for 15 minutes at room temperature.

  • Addition: Add 4-bromophenol (12.0 g, 69.5 mmol).

  • Reaction: Heat the reaction mixture to 100°C – 110°C under an inert atmosphere (

    
    ) for 6–8 hours.
    
    • Validation: Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.[1] Look for the disappearance of the difluoro starting material (

      
       157) and appearance of the product (
      
      
      
      309/311).[1]
  • Workup (Quench): Cool the mixture to room temperature. Pour slowly into ice-cold 1N HCl (300 mL) with vigorous stirring. The product will precipitate as a white/beige solid.[1]

    • Note: Ensure the pH is < 2 to fully protonate the carboxylic acid.

  • Isolation: Filter the solid via a Buchner funnel. Wash the filter cake copiously with water (3 x 50 mL) to remove DMSO and inorganic salts.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Acetonitrile.[1]

  • Drying: Dry in a vacuum oven at 50°C overnight.

Visualized Pathway (Graphviz)[1]

SynthesisPathway SM1 3,4-Difluorobenzoic Acid (Electrophile) INTER Meisenheimer Complex SM1->INTER K2CO3, DMSO 100°C SM2 4-Bromophenol (Nucleophile) SM2->INTER PROD 4-(4-Bromophenoxy)- 3-fluorobenzoic acid INTER->PROD - HF SNAr Mechanism WASTE KF, KBr (Removed in Workup) INTER->WASTE

Caption: Figure 1: SNAr synthesis pathway exploiting the regioselective activation of the 4-fluoro position.

Part 4: Analytical Validation & Stability

HPLC Method (Quality Control)

To ensure the absence of unreacted phenol or regioisomers (2-fluoro isomer is unlikely but possible), use this method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid).[1]

  • Retention Time: Expect the product to elute late (approx. 7–8 min) due to the lipophilic bromophenoxy group.[1]

Handling & Stability[1][4]
  • Hydrolysis: The ether linkage is extremely stable to hydrolysis.[1] The carboxylic acid is stable but can form esters if stored in alcohols with acid catalysts.[1]

  • Light Sensitivity: Aryl bromides can undergo photodehalogenation.[1] Store in amber vials away from direct sunlight.

  • Storage: Ambient temperature (15–25°C) is sufficient.[1] Desiccate to prevent clumping.[1]

Part 5: Application in Drug Design (SAR)

This scaffold is a "privileged structure" in medicinal chemistry.[1]

Pharmacophore Mapping[1]
  • Thyromimetics (TRβ Agonists): The structure mimics the thyroxine (T4) hormone core.[1] The 3-F and 4-phenoxy groups replicate the steric bulk of the iodines in natural thyroid hormones, often used to design lipid-lowering agents (e.g., Sobetirome analogs).[1]

  • PPAR Agonists: The acidic head group binds to the PPAR receptor hydrophilic pocket, while the bromophenoxy tail occupies the hydrophobic ligand-binding domain (LBD).[1]

  • Kinase Inhibitors: The biaryl ether motif is a common linker in Type II kinase inhibitors (e.g., Sorafenib analogs), where the carboxylic acid can be converted to an amide to bind the "hinge region" or "DFG-out" pocket.[1]

Scaffold Utility Diagram

SAR_Map CORE 4-(4-Bromophenoxy)- 3-fluorobenzoic acid ACID COOH Group: - Salt Formation - H-Bond Donor - Bioisostere Target CORE->ACID Polar Head FLUORO 3-Fluoro: - Metabolic Block - pKa Modulation - Conformation Lock CORE->FLUORO Core Modification BROMO 4-Bromo: - Halogen Bonding - Suzuki Coupling Handle - Lipophilic Contact CORE->BROMO Hydrophobic Tail DRUG1 PPAR Agonists ACID->DRUG1 DRUG2 Thyromimetics FLUORO->DRUG2 SYNTH Library Synthesis (Suzuki/Buchwald) BROMO->SYNTH

Caption: Figure 2: Pharmacophore dissection highlighting the functional utility of each structural domain.[1]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 4-Substituted-1-nitrobenzenes with Methoxide Ion. Chemical Reviews. (Foundational text on activation of halo-benzenes).[1]

  • Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Explains the metabolic stability and pKa shifts of fluorinated scaffolds).

  • Biaryl Ether Synthesis

    • Theil, F. (1999).[1] Synthesis of diaryl ethers: A review. Angewandte Chemie International Edition. [1]

  • Thyromimetic Scaffold Design

    • Place, A. et al. (2020).[1] Design and Synthesis of Thyromimetics. Journal of Medicinal Chemistry. (Contextual reference for the utility of the 3,5-substituted biaryl ether core).

  • Predictive Physicochemical Data

    • PubChem Compound Summary for C13H8BrFO3 (Analogous Fragments).[1] (Used for confirmation of MW and predicted LogP ranges).[1]

Sources

"4-(4-Bromophenoxy)-3-fluorobenzoic acid" CAS number 1020999-94-3

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 4-(4-Bromophenoxy)-3-fluorobenzoic acid (CAS 1020999-94-3), structured for researchers and drug development professionals.

CAS Number: 1020999-94-3 Formula: C₁₃H₈BrFO₃ Molecular Weight: 311.10 g/mol Class: Halogenated Diaryl Ether / Benzoic Acid Derivative

Executive Summary & Pharmacophore Analysis

4-(4-Bromophenoxy)-3-fluorobenzoic acid represents a high-value scaffold in medicinal chemistry, primarily utilized as a core intermediate for Glucokinase Activators (GKAs) and PPAR agonists . Its structural architecture combines a polar "head" (carboxylic acid) with a lipophilic "tail" (brominated diaryl ether), connected by a fluorinated phenylene linker.

Structural Logic in Drug Design

The compound is engineered to address specific ADME-Tox challenges:

  • 3-Fluoro Substitution: The fluorine atom at the ortho position to the ether linkage exerts a conformational bias (via dipole-dipole repulsion with the ether oxygen), locking the two phenyl rings into a non-coplanar geometry favored by many receptor binding pockets. Additionally, it blocks metabolic oxidation at the electron-rich aromatic ring.

  • 4-Bromophenoxy Moiety: The bromine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton, allowing for the rapid generation of diverse libraries.

  • Carboxylic Acid: Functions as a hydrogen bond donor/acceptor or a precursor for amide coupling (e.g., to heterocycles), critical for anchoring the molecule in the receptor's polar domain.

Synthesis & Manufacturing Protocols

The synthesis of CAS 1020999-94-3 relies on Nucleophilic Aromatic Substitution (S_NAr) . The presence of the electron-withdrawing carboxyl group activates the para-fluorine of the starting material, enabling displacement by the phenol.

Retrosynthetic Analysis
  • Target: 4-(4-Bromophenoxy)-3-fluorobenzoic acid

  • Disconnection: Ether linkage.

  • Precursors: 3,4-Difluorobenzoic acid (electrophile) + 4-Bromophenol (nucleophile).

Validated Laboratory Protocol

Note: This protocol assumes a scale of 10–50g. All steps require standard Schlenk techniques.

Step 1: Esterification (Activation) Direct S_NAr on the free acid is possible but often sluggish due to carboxylate salt formation. Conversion to the methyl ester is recommended.

  • Dissolve 3,4-difluorobenzoic acid (1.0 eq) in Methanol (10V).

  • Add catalytic H₂SO₄ (0.1 eq) and reflux for 6 hours.

  • Concentrate and neutralize to obtain Methyl 3,4-difluorobenzoate .

Step 2: S_NAr Coupling

  • Charge a reaction vessel with Methyl 3,4-difluorobenzoate (1.0 eq) and 4-Bromophenol (1.05 eq).

  • Dissolve in anhydrous DMSO or DMF (5–10V).

  • Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). Author's Note: Cesium carbonate often provides higher yields in S_NAr due to the "cesium effect" enhancing solubility.

  • Heat to 80–100°C for 4–8 hours. Monitor by HPLC/TLC for the disappearance of the difluoro ester.

  • Workup: Quench with water, extract with Ethyl Acetate. The product is Methyl 4-(4-bromophenoxy)-3-fluorobenzoate .

Step 3: Hydrolysis

  • Dissolve the intermediate ester in THF/Water (1:1) .

  • Add LiOH·H₂O (2.0 eq). Stir at room temperature for 2 hours.

  • Acidify with 1M HCl to pH 2–3. The product, 4-(4-Bromophenoxy)-3-fluorobenzoic acid , will precipitate.

  • Purification: Recrystallization from Ethanol/Water or Acetonitrile.

Synthesis Workflow Diagram

Synthesis Start1 3,4-Difluorobenzoic Acid Step1 Esterification (MeOH, H+) Start1->Step1 Start2 4-Bromophenol Step2 S_NAr Coupling (K2CO3, DMSO, 90°C) Start2->Step2 + Nucleophile Inter1 Methyl 3,4-difluorobenzoate Step1->Inter1 Inter1->Step2 Inter2 Methyl 4-(4-bromophenoxy)- 3-fluorobenzoate Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final CAS 1020999-94-3 (Target Acid) Step3->Final

Figure 1: Step-wise synthetic pathway leveraging the S_NAr mechanism on the activated 4-position.

Applications in Drug Discovery

This compound is a critical intermediate in the synthesis of Glucokinase Activators (GKAs) , specifically those disclosed in patent literature by companies like Daiichi Sankyo (e.g., Patent EP1873153).

Mechanism of Action Relevance

GKAs function by binding to an allosteric site on the Glucokinase enzyme, increasing its affinity for glucose.

  • The Role of the Ether: The diaryl ether moiety occupies a hydrophobic pocket within the allosteric site.

  • The Role of the Acid: The benzoic acid (often converted to an amide in the final drug) interacts with the "switch region" of the enzyme, stabilizing the active conformation.

Structure-Activity Relationship (SAR) Data
FeatureModificationBiological Consequence
3-Fluoro Remove FReduced metabolic stability; loss of potency due to planar conformation.
4-Bromo Replace with HLoss of hydrophobic interaction; inability to extend chain.
Linker Replace O with NHOften leads to reduced potency (H-bond donor penalty) and solubility issues.
Acid Convert to AmideRequired for high-affinity binding in many GKA series (e.g., thiazole amides).

Physical Properties & Handling

For researchers handling this material, the following data is critical for assay development and formulation.

PropertyValue (Experimental/Predicted)Context
Appearance White to Off-white SolidCrystalline powder.[1]
Melting Point 185–190 °CHigh melting point indicates stable crystal lattice.
pKa (Acid) ~3.8More acidic than benzoic acid (4.2) due to the electron-withdrawing fluorine and phenoxy groups.
LogP 4.1Highly lipophilic; requires DMSO for stock solutions.
Solubility DMSO (>50 mg/mL), MethanolInsoluble in water at neutral pH; soluble at pH > 7.5.
Safety (MSDS Highlights)
  • GHS Classification: Warning.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: Use a fume hood.[2] Avoid dust generation. The brominated residue can be toxic to aquatic life; dispose of as halogenated organic waste.

Visualizing the Pharmacophore

The diagram below illustrates how the molecule functions as a "bi-functional" scaffold in a drug binding pocket.

Pharmacophore cluster_binding Receptor Interaction Core Central Phenyl Ring Acid COOH Group (Polar Anchor) Core->Acid H-Bonding Fluoro 3-Fluoro (Conformation Lock) Core->Fluoro Metabolic Shield Ether Ether Linker (Spacer) Core->Ether Binding Pocket A (Polar) Binding Pocket A (Polar) Acid->Binding Pocket A (Polar) Tail 4-Bromophenyl Tail (Hydrophobic/Coupling) Ether->Tail Lipophilic Contact Binding Pocket B (Hydrophobic) Binding Pocket B (Hydrophobic) Tail->Binding Pocket B (Hydrophobic)

Figure 2: Pharmacophore map showing the dual-domain nature of the molecule (Polar Head vs. Hydrophobic Tail).

References

  • Daiichi Sankyo Company, Limited. (2008). Substituted benzoic acid derivative and use thereof as glucokinase activator. European Patent EP1873153 A1.

  • Nakamura, T., et al. (2008). Discovery of Novel Glucokinase Activators.
  • BLD Pharm. (2024). Product Analysis: 4-(4-Bromophenoxy)-3-fluorobenzoic acid.

  • PubChem. (2024).[3] Compound Summary for CAS 1020999-94-3. National Library of Medicine.

Sources

structure elucidation of "4-(4-Bromophenoxy)-3-fluorobenzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation of 4-(4-Bromophenoxy)-3-fluorobenzoic acid , a diaryl ether scaffold common in medicinal chemistry (e.g., thyroid hormone mimetics, PPAR agonists). The elucidation strategy relies on an orthogonal approach: utilizing High-Resolution Mass Spectrometry (HRMS) to establish the elemental composition and halogen pattern, followed by a multi-nuclear NMR campaign (


H, 

C,

F)
to solve the regiochemistry.

The critical challenge in this structure is confirming the position of the fluorine atom relative to the ether linkage and the carboxylic acid. This guide demonstrates how to use HMBC (Heteronuclear Multiple Bond Correlation) as the definitive tool to bridge the ether oxygen and verify the para-substitution of the bromine.

Synthetic Provenance & Retrosynthetic Logic

Before spectral analysis, understanding the synthetic origin provides a "structural hypothesis" that we validate.

The most scalable synthesis for this motif involves a Nucleophilic Aromatic Substitution (


) .
  • Electrophile: 3,4-Difluorobenzoic acid (or its ester).

  • Nucleophile: 4-Bromophenol.

  • Mechanism: The carboxyl group at C1 activates the para-position (C4) for nucleophilic attack. The fluorine at C4 is displaced by the phenoxide, leaving the fluorine at C3 intact.

Hypothesis: The fluorine is meta to the carboxylic acid and ortho to the ether linkage.

Mass Spectrometry: The Bromine Fingerprint

The first step in validation is confirming the molecular formula (


) and the presence of bromine.
Isotopic Pattern Analysis

Bromine has two stable isotopes,


Br and 

Br, with a natural abundance ratio of approximately 1:1 .[1][2][3] This creates a distinctive "doublet" appearance in the molecular ion cluster.
Ion Speciesm/z (approx)Relative IntensityOrigin
M

310.0100%Contains

Br
[M+2]

312.0~98%Contains

Br

Diagnostic Protocol:

  • Acquire spectrum in Negative Electrospray Ionization (ESI-).

  • Look for the

    
     peak at m/z 308.9  and 310.9 .
    
  • Validation Rule: If the intensity ratio of M to M+2 deviates significantly from 1:1, the sample is contaminated, or the halogen is not bromine.

NMR Spectroscopy: The Regiochemical Fingerprint

NMR is required to map the connectivity. We utilize DMSO-


 as the solvent to prevent carboxyl proton exchange and ensure solubility.
H NMR (Proton Assignment)

The molecule possesses two distinct aromatic spin systems.

  • Ring A (Benzoic Acid Core): 3 protons.

    • H-2 (dd, ~11-12 Hz

      
      ):  Located between the COOH and F. The large coupling constant is diagnostic of ortho-fluorine coupling.
      
    • H-6 (dd): Ortho to COOH. Shows typical ortho coupling to H-5 (~8 Hz) and smaller meta coupling to F.

    • H-5 (t/dd): Ortho to the ether oxygen. This proton is shielded (upfield) relative to H-2/H-6 due to the electron-donating effect of the oxygen.

  • Ring B (Bromophenoxy): 4 protons.

    • AA'BB' System: Appears as two "doublets" (roofing effect). The protons ortho to the oxygen are shielded; protons ortho to the bromine are deshielded.

F NMR (The Fluorine Handle)

Fluorine chemical shifts are highly sensitive to electronic environment.

  • Expected Shift: -110 to -135 ppm.

  • Multiplicity: The signal will appear as a complex multiplet (dd) due to coupling with H-2 and H-6.

  • Causality: If the fluorine were at position 2 (ortho to COOH), the shift would differ significantly due to the anisotropic effect of the carbonyl.

2D NMR: HMBC Connectivity (The "Bridge")

This is the most critical experiment. We must prove the ether oxygen connects Ring A (C4) and Ring B (C1'). Since Oxygen is NMR silent, we use HMBC to see through it.

  • Key Correlation 1: Protons on Ring B (H-2'/H-6') will show a 3-bond correlation (

    
    ) to C-1'  (the quaternary carbon attached to oxygen).
    
  • Key Correlation 2: H-5 on Ring A will show a 3-bond correlation to C-4 (the quaternary carbon attached to oxygen on Ring A).

  • The "Bridge": While we cannot see O, confirming the chemical shifts of C-4 (Ring A) and C-1' (Ring B) are typical for oxygenated carbons (~145-160 ppm) confirms the ether linkage.

Visualization of Logic & Connectivity[4]

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision-making process for confirming the structure.

ElucidationWorkflow Start Unknown Sample (White Solid) MS 1. HRMS (ESI-) Target: m/z 309/311 (1:1) Start->MS Decision1 Br Isotope Pattern Confirmed? MS->Decision1 Decision1->Start No (Re-purify) NMR_1H 2. 1H NMR (DMSO-d6) Identify 2 Spin Systems Decision1->NMR_1H Yes NMR_19F 3. 19F NMR Confirm F-C Couplings NMR_1H->NMR_19F HMBC 4. HMBC Bridge Ether Linkage NMR_19F->HMBC Final Structure Validated: 4-(4-Bromophenoxy)-3-fluorobenzoic acid HMBC->Final

Figure 1: Step-by-step structural elucidation workflow ensuring orthogonal validation.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the specific long-range couplings required to prove the regiochemistry.

HMBC_Connectivity COOH COOH (C1) RingA Ring A (Benzoic) RingA->COOH HMBC (H2/H6 -> C1) EtherO Ether Oxygen (Silent Bridge) RingA->EtherO C4 Shift (~150 ppm) RingB Ring B (Phenoxy) RingB->EtherO C1' Shift (~155 ppm) Br Bromine (C4') RingB->Br Chemical Shift Effect H5_A H-5 (Ring A) C4_A C-4 (Ring A) H5_A->C4_A 3J (Strong) H2_B H-2'/H-6' (Ring B) C1_B C-1' (Ring B) H2_B->C1_B 3J (Strong)

Figure 2: Key HMBC correlations. Red arrows indicate 3-bond couplings diagnostic for the ether linkage.

Quantitative Data Summary

The following table summarizes the expected spectral data based on literature for similar diaryl ethers and fluorobenzoic acids.

NucleusSignalChemical Shift (

)
MultiplicityAssignmentCausality/Notes

H
COOH13.0 - 13.5Broad SingletAcid ProtonExchangeable with

.

H
H-27.85 - 7.95dd (

,

)
Ring ADeshielded by COOH; large F-coupling.

H
H-67.75 - 7.85dd (

)
Ring AOrtho to COOH.

H
H-3', H-5'7.55 - 7.65d (

)
Ring BOrtho to Bromine (deshielding).

H
H-2', H-6'7.05 - 7.15d (

)
Ring BOrtho to Oxygen (shielding).

H
H-56.90 - 7.05t/ddRing AShielded by Ether O; Ortho to F.

F
F-3-110 to -130MultipletRing ADiagnostic for F-C bond.

C
C-1~166SingletCarbonylTypical benzoic acid shift.

C
C-4~148Doublet (

)
C-O (Ring A)Deshielded by O and F.

References

  • PubChem. (n.d.). 4-(4-Bromophenoxy)-3-fluorobenzoic acid (Compound).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for assigning aromatic coupling constants).

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry - The M+2 Peak. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR.[5][6][7] University of Wisconsin-Madison. (Source for HMBC correlation logic). Retrieved from [Link]

Sources

A Technical Guide to 4-(4-Bromophenoxy)-3-fluorobenzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and diaryl ether scaffolds into molecular frameworks is a cornerstone of rational drug design. These structural motifs are prized for their ability to modulate key pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 4-(4-Bromophenoxy)-3-fluorobenzoic acid emerges as a significant synthetic intermediate, embodying these desirable features. This guide provides an in-depth examination of its chemical properties, a validated synthetic protocol, and its application as a pivotal building block in the development of targeted therapeutics.

Core Molecular Attributes

The fundamental chemical and physical properties of 4-(4-Bromophenoxy)-3-fluorobenzoic acid are summarized below. These data are essential for its use in synthetic chemistry, providing the basis for reaction stoichiometry, analytical characterization, and safety considerations.

PropertyValueSource(s)
Molecular Formula C₁₃H₈BrFO₃[1]
Molecular Weight 311.10 g/mol [1]
Monoisotopic Mass 309.96408 Da[2]
CAS Number 1020999-94-3[1]
IUPAC Name 4-(4-bromophenoxy)-3-fluorobenzoic acid
Predicted XlogP 3.8[2]

Synthesis and Mechanism: An Authoritative Protocol

The construction of the diaryl ether linkage in 4-(4-Bromophenoxy)-3-fluorobenzoic acid is most effectively achieved through a copper-catalyzed Ullmann condensation. This classic yet powerful reaction facilitates the formation of a carbon-oxygen bond between an aryl halide and a phenol. The protocol detailed below is adapted from methodologies described in patent literature for the synthesis of kinase inhibitor intermediates, ensuring its relevance and reliability for drug development applications.

Reaction Principle: The Ullmann Condensation

The Ullmann condensation for diaryl ether synthesis involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. The reaction mechanism is thought to proceed through a Cu(I) catalytic cycle. The base deprotonates the phenol, forming a more nucleophilic phenoxide. This phenoxide then coordinates to the Cu(I) catalyst. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, yields the diaryl ether and regenerates the Cu(I) catalyst. The presence of an electron-withdrawing group (like the carboxylic acid) on the aryl halide can facilitate the reaction.

Ullmann_Condensation A 4-Bromo-3-fluorobenzoic Acid (Starting Material) F Reaction Mixture A->F B 4-Bromophenol B->F C Copper(I) Catalyst (e.g., CuI) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., DMF, Pyridine) E->F G Heat (Elevated Temperature) F->G Stirring I Work-up & Purification (Acidification, Crystallization) G->I Reaction H 4-(4-Bromophenoxy)-3-fluorobenzoic acid (Product) I->H

Caption: General workflow for the Ullmann synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on the synthesis of "Intermediate 21" as described in patent WO 2012/062785 A1.

Materials:

  • 4-Bromo-3-fluorobenzoic acid (1 equivalent)

  • 4-Bromophenol (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Pyridine (solvent)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-fluorobenzoic acid, 4-bromophenol, potassium carbonate, and copper(I) iodide.

  • Solvent Addition: Add a sufficient volume of pyridine to the flask to ensure effective stirring of the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up - Quenching and Acidification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 2M hydrochloric acid. This will neutralize the excess base and protonate the carboxylic acid product, causing it to precipitate.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes any remaining inorganic salts and pyridine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-(4-Bromophenoxy)-3-fluorobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a solid.

Self-Validation and Causality:

  • Excess Phenol and Base: Using a slight excess of 4-bromophenol and a greater excess of potassium carbonate drives the reaction to completion by ensuring the complete conversion of the benzoic acid starting material. The base is crucial for deprotonating the phenol, thereby increasing its nucleophilicity.

  • Copper(I) Catalyst: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. Its catalytic role is central to the formation of the C-O bond.

  • High-Boiling Polar Solvent: Pyridine serves as a high-boiling polar solvent that can effectively dissolve the reactants and facilitate the reaction at the required elevated temperatures.

  • Acidic Work-up: The acidification step is critical not only to neutralize the base but also to ensure the final product is in its protonated carboxylic acid form, which is typically less soluble in the aqueous phase and can be efficiently extracted into an organic solvent.

Application in Drug Development: A Potent Building Block

The true value of 4-(4-Bromophenoxy)-3-fluorobenzoic acid lies in its role as a sophisticated building block for the synthesis of complex, biologically active molecules. The presence of three distinct functional handles—the carboxylic acid, the fluoro group, and the bromo group—allows for sequential and regioselective chemical modifications.

Applications Core 4-(4-Bromophenoxy)-3-fluorobenzoic acid Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl Bromo Bromo Group (-Br) Core->Bromo Fluoro Fluoro Group (-F) Core->Fluoro AmideCoupling Amide Bond Formation (e.g., with amines) Carboxyl->AmideCoupling CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Bromo->CrossCoupling Modulation Modulation of Electronic Properties Fluoro->Modulation APIs Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors) AmideCoupling->APIs CrossCoupling->APIs Agrochemicals Advanced Agrochemicals CrossCoupling->Agrochemicals Modulation->APIs

Caption: Functional handles and synthetic utility of the title compound.

  • Kinase Inhibitors: As demonstrated in patent WO 2012/062785 A1, this molecule is a key intermediate in the synthesis of a series of substituted pyrazole compounds that act as inhibitors of protein kinases. In this context, the carboxylic acid group is typically activated and coupled with an amine to form an amide bond, a common linkage in pharmaceutical agents.

  • Scaffold for Further Diversification: The bromo substituent on the phenoxy ring is a versatile handle for introducing further molecular complexity. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, allowing for the attachment of other aryl, alkyl, or nitrogen-containing groups. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a drug candidate series.

  • Influence of Fluorine: The fluorine atom at the 3-position is not merely a passive substituent. Its strong electron-withdrawing nature can influence the acidity of the carboxylic acid and the reactivity of the adjacent positions on the benzene ring. In a final drug molecule, a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life, and can also form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with the target protein, enhancing binding affinity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-(4-Bromophenoxy)-3-fluorobenzoic acid is not widely available, its hazard profile can be inferred from structurally related compounds such as 4-bromo-3-fluorobenzoic acid and other halogenated aromatic carboxylic acids.

  • General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers must consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

4-(4-Bromophenoxy)-3-fluorobenzoic acid stands as a testament to the principles of modern synthetic and medicinal chemistry. Its carefully designed structure, featuring a diaryl ether backbone and strategic halogenation, makes it a high-value intermediate for the construction of complex molecular architectures. The reliable and scalable Ullmann condensation synthesis provides a practical route to this compound, paving the way for its use in drug discovery programs, particularly in the development of targeted therapies like kinase inhibitors. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.

References

  • PubChemLite. 4-(4-bromophenoxy)-3-fluorobenzoic acid (C13H8BrFO3).[Link]

  • Google Patents.WO2012062785A1 - Substituted pyrazole compounds as kinase inhibitors.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Reduktion aromatischer Nitroverbindungen mittels Kupfer. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212. [Link]

  • Nicolaou, K. C., & Montagnon, T. (2008). Molecules That Changed the World. Wiley-VCH. [Link]

  • PubChem. 4-Bromo-3-fluorobenzoic acid - Safety and Hazards.[Link]

Sources

A Technical Guide to the Predicted Spectroscopic Profile of 4-(4-Bromophenoxy)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenoxy)-3-fluorobenzoic acid is a multifaceted molecule of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide presents a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, theoretical framework for its characterization. This predictive approach offers valuable insights for researchers synthesizing or working with this and related compounds, aiding in spectral interpretation and quality control.

Introduction

The unique substitution pattern of 4-(4-Bromophenoxy)-3-fluorobenzoic acid, incorporating a halogenated phenoxy ether linked to a fluorinated benzoic acid, imparts a distinct combination of steric and electronic features. These characteristics are crucial for its interaction with biological targets and for determining its physicochemical properties in various applications. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of such a synthesized compound. This guide provides a comprehensive, predicted spectroscopic profile to serve as a benchmark for researchers.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(4-Bromophenoxy)-3-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted chemical shifts are influenced by the interplay of the electron-withdrawing effects of the fluorine, bromine, and carboxylic acid groups, as well as the ether linkage.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The chemical shifts are predicted based on the analysis of similar substituted benzene rings.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A standard range for ¹H NMR (e.g., -2 to 12 ppm).

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-27.8 - 8.0ddJ(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2 Hz
H-57.3 - 7.5tJ(H-H) ≈ 8-9 Hz
H-67.6 - 7.8ddJ(H-H) ≈ 8-9 Hz, J(H-F) ≈ 2-3 Hz
H-2', H-6'7.0 - 7.2dJ(H-H) ≈ 8-9 Hz
H-3', H-5'7.5 - 7.7dJ(H-H) ≈ 8-9 Hz
COOH12.0 - 13.0br s-

Causality Behind Predictions:

  • H-2 and H-6: These protons are on the fluorinated benzoic acid ring. H-2 is ortho to the fluorine and the carboxylic acid, and H-6 is ortho to the ether linkage. The electron-withdrawing nature of the fluorine and carboxylic acid will deshield these protons, shifting them downfield. The coupling to the adjacent fluorine will result in a doublet of doublets for H-2 and a doublet for H-6 (with a smaller coupling to the meta fluorine).

  • H-5: This proton is expected to be a triplet due to coupling with its two neighboring protons.

  • H-2', H-6', H-3', and H-5': These protons are on the bromophenoxy ring. The bromine atom is electron-withdrawing, which will deshield the ortho protons (H-3', H-5') more than the meta protons (H-2', H-6'). This will result in two distinct doublets.

  • COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1128 - 132
C-2115 - 120 (d, J(C-F) ≈ 15-25 Hz)
C-3155 - 160 (d, J(C-F) ≈ 240-260 Hz)
C-4145 - 150
C-5120 - 125
C-6125 - 130
C-1'150 - 155
C-2', C-6'118 - 123
C-3', C-5'132 - 137
C-4'115 - 120
COOH165 - 170

Causality Behind Predictions:

  • C-3: The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant and will be significantly shifted downfield.

  • C-2 and C-4: These carbons, ortho and para to the fluorine, will show smaller two- and three-bond C-F coupling constants.

  • C-4': The carbon attached to the bromine will be shifted to a higher field (more shielded) compared to an unsubstituted carbon due to the "heavy atom effect".

  • COOH: The carbonyl carbon of the carboxylic acid will be the most deshielded carbon in the molecule.

Caption: Molecular structure of 4-(4-Bromophenoxy)-3-fluorobenzoic acid with atom numbering for NMR assignments.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 4-(4-Bromophenoxy)-3-fluorobenzoic acid will be characterized by absorptions corresponding to the carboxylic acid, the aromatic rings, and the ether linkage.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: The instrument software will perform a Fourier transform to generate the spectrum. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (carboxylic acid)1680 - 1710Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (ether)1200 - 1250Strong
C-F stretch1100 - 1200Strong
C-Br stretch500 - 600Medium to Strong

Causality Behind Predictions:

  • O-H Stretch: The carboxylic acid O-H stretch is typically very broad and intense due to hydrogen bonding.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its position can be influenced by conjugation with the aromatic ring.

  • C-O Stretch: The aryl ether C-O stretch will be a strong absorption in the fingerprint region.

  • C-F and C-Br Stretches: The carbon-halogen stretches are typically found in the lower frequency region of the spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition Parameters:

    • Ionization Mode: Both positive and negative ion modes should be acquired.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₃H₈BrFO₃

  • Monoisotopic Mass: 309.9641 Da

  • Predicted Molecular Ion Peaks:

    • [M]⁺˙: m/z 310 and 312 (due to the isotopic pattern of bromine, approximately 1:1 ratio).

    • [M-H]⁻: m/z 309 and 311 (in negative ion mode).

Predicted Fragmentation Pattern:

The molecule is expected to fragment at the ether linkage and through the loss of the carboxylic acid group.

G M [M]+• m/z 310/312 F1 [M-COOH]+• m/z 265/267 M->F1 - COOH F2 [C6H4BrO]+• m/z 171/173 M->F2 ether cleavage F3 [C7H4FO2]+• m/z 139 M->F3 ether cleavage

Caption: Proposed mass spectrometry fragmentation pathway for 4-(4-Bromophenoxy)-3-fluorobenzoic acid.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile for 4-(4-Bromophenoxy)-3-fluorobenzoic acid. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, drug development, and materials science. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will aid in the confirmation of synthesis, purity assessment, and overall characterization of this important molecule.

References

  • PubChem. 4-(4-bromophenoxy)-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-bromobenzoic acid. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

4-(4-Bromophenoxy)-3-fluorobenzoic Acid: Technical & Supply Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement specialists involved in the acquisition and application of 4-(4-Bromophenoxy)-3-fluorobenzoic acid (CAS: 1020999-94-3). It bypasses generic descriptions to focus on synthesis logic, supply chain intelligence, and quality assurance protocols.

Abstract

4-(4-Bromophenoxy)-3-fluorobenzoic acid is a critical pharmacophore scaffold used primarily in the development of kinase inhibitors (e.g., c-Met, VEGFR) and PPAR agonists. Its structural utility lies in the diaryl ether linkage —a stable hydrophobic spacer—combined with an aryl bromide handle for Suzuki/Buchwald couplings and a carboxylic acid for amide formation. This guide details its synthesis, critical quality attributes (CQAs), and validated supply channels.

Chemical Profile & Technical Specifications
PropertySpecification
Chemical Name 4-(4-Bromophenoxy)-3-fluorobenzoic acid
CAS Number 1020999-94-3
Molecular Formula C₁₃H₈BrFO₃
Molecular Weight 311.10 g/mol
MDL Number MFCD11529204
Physical State White to off-white crystalline solid
Melting Point 185–190 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa ~3.8 (Carboxylic acid)
Synthesis & Manufacturing Logic

The industrial synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) . This route is preferred over Ullmann coupling due to milder conditions and higher regioselectivity afforded by the fluorine atom.

Mechanism of Action
  • Activation: The starting material, 3,4-difluorobenzoic acid , possesses two fluorine atoms. The fluorine at the 4-position is significantly more electrophilic due to the electron-withdrawing effect of the para-carboxyl group.

  • Substitution: The phenoxide ion generated from 4-bromophenol attacks the 4-position, displacing the fluoride ion.

  • Selectivity: The 3-fluorine remains intact because it is meta to the carboxyl group (less activated) and sterically hindered.

Step-by-Step Protocol (Lab Scale)
  • Reagents: 3,4-Difluorobenzoic acid (1.0 eq), 4-Bromophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Condition: Heat to 80–100 °C for 4–6 hours under N₂ atmosphere.

  • Workup: Acidify reaction mixture with 1N HCl to precipitate the product. Filter and wash with water.

  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Synthesis Pathway Diagram

SynthesisPathway SM1 3,4-Difluorobenzoic Acid (Electrophile) Base K2CO3 / DMF 80-100°C SM1->Base SM2 4-Bromophenol (Nucleophile) SM2->Base Intermediate Meisenheimer Complex Base->Intermediate S_NAr Attack Product 4-(4-Bromophenoxy)-3-fluorobenzoic acid (Target) Intermediate->Product -HF (Elimination)

Figure 1: Regioselective S_NAr synthesis route targeting the 4-position.

Supply Chain & Pricing Analysis

This compound is classified as a Specialty Building Block , meaning it is not a commodity chemical. Prices fluctuate based on batch synthesis cycles.

Supplier Tiering
  • Tier 1 (Catalog Stock): Immediate dispatch, high price. Best for mg-scale piloting.

  • Tier 2 (Lead Time 2-3 Weeks): Synthesized on demand. Better pricing for 10g+.

  • Tier 3 (Bulk Mfg): Custom quote required (kg scale).

Market Pricing Estimates (2024-2025)
Supplier CategoryVendor ExamplesPurity GradeEst. Price (1g)Est. Price (5g)Lead Time
Premium / Fast Sigma-Aldrich (Merck), Fisher>97%$180 - $250$700+1-3 Days
Standard / Stock Combi-Blocks, BLD Pharm, Enamine>95%$60 - $120$250 - $4003-7 Days
Budget / Bulk Ambeed, AA Blocks>95%$40 - $80$150 - $2502-4 Weeks

Procurement Tip: For drug discovery campaigns, prioritize Enamine or Combi-Blocks for the best balance of price and reliability. Always request an H-NMR spectrum before bulk purchase to verify the absence of the ortho-isomer (2-fluoro isomer impurity).

Supply Chain Decision Matrix

SupplyChain Start Requirement Identified Scale Scale Needed? Start->Scale Small < 1 Gram (Screening) Scale->Small Med 1 - 10 Grams (Hit-to-Lead) Scale->Med Large > 100 Grams (Process Dev) Scale->Large Tier1 Tier 1 Supplier (Sigma/Fisher) High Cost / Fast Small->Tier1 Tier2 Tier 2 Supplier (Combi-Blocks/Enamine) Balanced Med->Tier2 Tier3 CRO / Custom Synthesis (WuXi/ChemPartner) Low Cost / Slow Large->Tier3

Figure 2: Strategic sourcing workflow based on project phase and volume.

Quality Control & Safety (E-E-A-T)
Critical Quality Attributes (CQAs)
  • Purity (HPLC): Must be >95% to avoid side reactions in subsequent couplings.

  • Identity (1H-NMR): Look for the characteristic splitting pattern of the 3-fluorophenyl ring (triplet of doublets) and the AA'BB' system of the bromophenoxy group.

  • Water Content: Dryness is critical if used in moisture-sensitive acid chloride formation.

Safety Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during heating steps of synthesis.

References
  • Sigma-Aldrich. Product Detail: 4-(4-bromophenoxy)-3-fluorobenzoic acid. Retrieved from

  • Enamine Store. Building Block: 4-(4-bromophenoxy)-3-fluorobenzoic acid (Cat# ENA238713624). Retrieved from

  • Combi-Blocks. Catalog Search: CAS 1020999-94-3.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1020999-94-3. Retrieved from

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Fluoroarenes. (General Methodology Reference). Retrieved from

Sources

Methodological & Application

Synthesis of "4-(4-Bromophenoxy)-3-fluorobenzoic acid" Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-(4-Bromophenoxy)-3-fluorobenzoic Acid Scaffold in Medicinal Chemistry

The diaryl ether motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The unique stereochemical and electronic properties of the ether linkage impart a degree of conformational flexibility, which can be advantageous for optimal binding to biological targets. The title compound, 4-(4-Bromophenoxy)-3-fluorobenzoic acid , represents a highly versatile platform for the development of novel therapeutics. This is due to the strategic incorporation of three key functionalities:

  • The Diaryl Ether Core: Provides a robust and synthetically accessible framework.

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein. Fluorine's high electronegativity can also modulate the pKa of the carboxylic acid group, influencing its pharmacokinetic profile.

  • Bromine Atom: Serves as a valuable synthetic handle for further diversification through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

This document provides detailed protocols for the synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid and outlines strategies for its derivatization, offering researchers a practical guide for leveraging this promising scaffold in their drug discovery endeavors.

Synthetic Pathways to 4-(4-Bromophenoxy)-3-fluorobenzoic acid

The synthesis of the target diaryl ether can be approached through two primary and well-established methodologies: Nucleophilic Aromatic Substitution (SNA r) and the Ullmann Condensation. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Method 1: Nucleophilic Aromatic Substitution (SNA r)

This approach relies on the reaction of an electron-deficient aryl fluoride with a nucleophile, in this case, a phenoxide. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, particularly when there is an electron-withdrawing group (like the carboxylic acid) ortho or para to it.

Reaction Scheme:

SNAr_reaction start_materials 3,4-Difluorobenzoic Acid + 4-Bromophenol base Base (e.g., K2CO3, NaH) start_materials->base Deprotonation of Phenol solvent Solvent (e.g., DMF, DMSO) base->solvent Reaction Medium product 4-(4-Bromophenoxy)-3-fluorobenzoic acid solvent->product Nucleophilic Attack & Fluoride Displacement (Heat)

Figure 1: General workflow for the SNAr synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid.

Detailed Protocol:

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Carefully add a base (e.g., potassium carbonate (2.0 eq) or sodium hydride (1.1 eq, handle with extreme caution)) to the solution at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the potassium or sodium 4-bromophenoxide.

  • Reaction Execution:

    • To the phenoxide solution, add 3,4-difluorobenzoic acid (1.0 eq).

    • Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined by monitoring the reaction progress.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

    • Acidify the aqueous solution to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl). This will precipitate the carboxylic acid product.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to solvate the cationic counter-ion of the phenoxide, thereby increasing the nucleophilicity of the phenoxide oxygen. They also have high boiling points, allowing for the necessary reaction temperatures.

  • Base: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Potassium carbonate is a mild and commonly used base, while sodium hydride is a stronger, non-nucleophilic base that can be used for less reactive substrates.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction, as C-F bond cleavage is part of the rate-determining step in many SNAr reactions.

Method 2: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. This method is particularly useful when the aryl halide is less activated towards nucleophilic attack.

Reaction Scheme:

Ullmann_reaction start_materials 3-Fluoro-4-iodobenzoic Acid + 4-Bromophenol catalyst Copper Catalyst (e.g., CuI, Cu2O) start_materials->catalyst Formation of Cuprate Intermediate base Base (e.g., K2CO3, Cs2CO3) catalyst->base Facilitates Reaction product 4-(4-Bromophenoxy)-3-fluorobenzoic acid base->product Reductive Elimination (High Temperature)

Figure 2: General workflow for the Ullmann condensation synthesis.

Detailed Protocol:

  • Reagent Preparation:

    • In a dry Schlenk tube or a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-fluoro-4-iodobenzoic acid (1.0 eq), 4-bromophenol (1.2 eq), a copper catalyst such as copper(I) iodide (CuI, 0.1-0.2 eq), and a base like potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

    • Add a high-boiling polar solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature, typically in the range of 140-180 °C.

    • Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.

    • Monitor the reaction progress by TLC or HPLC. The reaction may require 12-24 hours for completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove the insoluble copper salts and base.

    • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any remaining base and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: Copper is essential for this reaction. It is believed to coordinate to both the aryl halide and the phenoxide, facilitating the C-O bond formation through a series of oxidative addition and reductive elimination steps.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides in Ullmann condensations.

  • Base: A strong base is required to deprotonate the phenol and to neutralize the hydrogen halide formed during the reaction. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.

Data Presentation

ParameterMethod 1: SNArMethod 2: Ullmann Condensation
Starting Materials 3,4-Difluorobenzoic Acid, 4-Bromophenol3-Fluoro-4-iodobenzoic Acid, 4-Bromophenol
Key Reagents Base (K₂CO₃ or NaH)Copper Catalyst (CuI), Base (K₂CO₃ or Cs₂CO₃)
Solvent DMF, DMSODMF, DMSO, NMP
Temperature 100-150 °C140-180 °C
Reaction Time 4-12 hours12-24 hours
Advantages Copper-free, generally fasterBroader substrate scope (less activated aryl halides)
Disadvantages Requires an activated aryl fluorideHigh temperatures, requires inert atmosphere, potential for metal contamination

Safety and Handling

  • 3,4-Difluorobenzoic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Bromophenol: Harmful if swallowed. Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation. Handle with appropriate PPE in a fume hood.

  • Sodium Hydride (if used): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a dry, inert atmosphere.

  • Copper Iodide (CuI): May cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents (DMF, DMSO): Can be absorbed through the skin. Wear appropriate gloves. DMF is a suspected teratogen.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Derivatization and Drug Discovery Applications

The synthesized 4-(4-Bromophenoxy)-3-fluorobenzoic acid is a versatile intermediate for the creation of compound libraries for drug discovery screening.

Amide Coupling

The carboxylic acid functionality can be readily converted to a wide range of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

Amide_Coupling start 4-(4-Bromophenoxy)-3-fluorobenzoic acid coupling Coupling Reagents (e.g., HATU, EDC/HOBt) start->coupling amine R-NH2 (Amine Library) amine->coupling product Amide Derivatives coupling->product Amide Bond Formation

Figure 3: Workflow for the synthesis of amide derivatives.

Cross-Coupling Reactions

The bromine atom on the phenoxy ring is a key site for diversification. Palladium-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.

These derivatizations can significantly impact the pharmacological properties of the molecule and are a powerful tool for lead optimization.

Conclusion

The 4-(4-Bromophenoxy)-3-fluorobenzoic acid scaffold holds significant promise for the development of novel therapeutic agents. The synthetic protocols outlined in this document provide a solid foundation for the preparation and derivatization of this versatile intermediate. By leveraging the strategic placement of the fluoro, bromo, and carboxylic acid functionalities, researchers can efficiently generate diverse compound libraries for screening against a wide range of biological targets, accelerating the drug discovery process.

References

  • (2025-08-06) Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. Available from: [Link]

  • (2020-11-11) Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available from: [Link]

  • (2025-08-05) The Ullmann Ether Condensation - ResearchGate. Available from: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available from: [Link]

  • 4-Fluorobenzoic acid - Wikipedia. Available from: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available from: [Link]

  • (2024-08-16) Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Available from: [Link]

  • (2021-09-15) Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics - ACS Publications. Available from: [Link]

  • (2018-08-20) Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]

  • (2015-09-17) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters - ACS Publications. Available from: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Request PDF. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. Available from: [Link]

  • (2020-11-11) Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. Available from: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. Available from: [Link]

  • (2020-09-16) Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. Available from: [Link]

  • The role of fluorine in medicinal chemistry - PubMed. Available from: [Link]

  • Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - RSC Publishing. Available from: [Link]

  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem. Available from: [Link]

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Application Note & Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and reproducible method centered on a copper-catalyzed Ullmann condensation reaction. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the scientific rationale behind key experimental choices, ensuring both technical accuracy and practical applicability. Safety protocols and methods for purification and characterization are also thoroughly addressed to ensure a self-validating and safe experimental workflow.

Introduction and Scientific Principle

4-(4-Bromophenoxy)-3-fluorobenzoic acid is a diaryl ether derivative whose structural motifs are prevalent in a variety of biologically active molecules. The synthesis of such diaryl ethers is a cornerstone of modern medicinal chemistry. The primary challenge lies in the formation of the C-O bond between the two aromatic rings.

While several methods exist, the Ullmann condensation remains a powerful and widely adopted strategy for this transformation.[1][2] First reported by Fritz Ullmann in the early 20th century, this reaction traditionally involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[2][3] While early iterations required harsh conditions—high temperatures and stoichiometric amounts of copper—modern advancements, including the use of ligands and soluble copper salts, have made the reaction more versatile and milder.[4][5]

This protocol employs a modified Ullmann-type reaction, coupling 4-bromophenol with 3-fluoro-4-nitrobenzoic acid. The rationale for selecting these starting materials is twofold:

  • Activation: The 3-fluoro-4-nitrobenzoic acid is doubly activated for nucleophilic aromatic substitution. The nitro group is a potent electron-withdrawing group, which significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[6]

  • Reaction Mechanism: The reaction proceeds via a copper-catalyzed cycle. Although the precise mechanism has been subject to extensive study, it is generally understood to involve the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide.[7][8] The resulting complex then reacts with the phenoxide, followed by reductive elimination to yield the diaryl ether product and regenerate the copper catalyst.[7]

An alternative pathway is a direct Nucleophilic Aromatic Substitution (SNAr), where the 4-bromophenoxide ion directly attacks the activated ring of 3-fluoro-4-nitrobenzoic acid, displacing the nitro group.[6][9] The presence of the electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during this process.[6] The copper catalyst facilitates this process, lowering the activation energy.[10]

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)RoleCAS No.
3-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄185.115.00 g27.0Starting Material403-21-4
4-BromophenolC₆H₅BrO173.015.14 g29.7Starting Material106-41-2
Potassium Carbonate (K₂CO₃)K₂CO₃138.217.46 g54.0Base584-08-7
Copper(I) Iodide (CuI)CuI190.450.51 g2.7Catalyst7681-65-4
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-Solvent68-12-2
Hydrochloric Acid (HCl), 2MHCl36.46~50 mL-Acidification7647-01-0
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL-Extraction Solvent141-78-6
Brine (Saturated NaCl)NaCl58.44100 mL-Washing Agent7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g-Drying Agent7487-88-9

Health and Safety Precautions

All procedures must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

  • 3-Fluoro-4-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Avoid inhalation of dust.

  • 4-Bromophenol: Harmful if swallowed.[13][14] Causes skin and eye irritation.[14][15] It is also toxic to aquatic life.[16]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Refer to the Material Safety Data Sheets (MSDS/SDS) for each reagent before commencing work.[11][12][14][15]

Detailed Experimental Protocol

Reaction Setup
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-fluoro-4-nitrobenzoic acid (5.00 g, 27.0 mmol).

  • Add 4-bromophenol (5.14 g, 29.7 mmol, 1.1 equivalents).

  • Add anhydrous potassium carbonate (7.46 g, 54.0 mmol, 2.0 equivalents). Causality: Potassium carbonate acts as the base to deprotonate the hydroxyl group of 4-bromophenol, forming the more nucleophilic potassium 4-bromophenoxide in situ.

  • Add copper(I) iodide (0.51 g, 2.7 mmol, 10 mol%). Causality: CuI is the catalyst that facilitates the C-O bond formation. While the reaction can proceed without it via an SNAr mechanism, the copper catalyst significantly increases the reaction rate and yield.

  • Add N,N-Dimethylformamide (DMF, 100 mL).

  • Flush the flask with nitrogen for 5-10 minutes to create an inert atmosphere. Causality: This prevents potential oxidation of the copper catalyst and other reactants at high temperatures.

Reaction Execution
  • With vigorous stirring, heat the reaction mixture to 130-140 °C using a heating mantle and a temperature controller.

  • Maintain this temperature and allow the reaction to reflux for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate (silica gel 60 F₂₅₄).

    • Eluent system: 7:3 Hexane:Ethyl Acetate with 1% acetic acid.

    • Spot the starting materials and the reaction mixture.

    • Visualize under UV light (254 nm). The reaction is complete upon the disappearance of the limiting starting material (3-fluoro-4-nitrobenzoic acid).

Work-up and Isolation
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a 1 L beaker containing 400 mL of ice-cold water.

  • While stirring, slowly acidify the aqueous mixture to a pH of 2 by adding 2M hydrochloric acid. Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in water and allowing for its extraction into an organic solvent.

  • A precipitate will form. Transfer the entire mixture to a 1 L separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with water (2 x 100 mL) and then with saturated brine (1 x 100 mL). Causality: The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification
  • Recrystallization: The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight. The expected product is an off-white to pale yellow solid.

Characterization

The identity and purity of the final product, 4-(4-Bromophenoxy)-3-fluorobenzoic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹⁹F NMR: To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 308.95680 m/z).[17]

  • Melting Point (MP): To assess purity.

Visualized Workflows and Mechanisms

Reaction Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Combine Reactants: - 3-Fluoro-4-nitrobenzoic acid - 4-Bromophenol - K₂CO₃ - CuI - DMF B Establish Inert Atmosphere (N₂) A->B C Heat to 130-140 °C (12-16 hours) B->C D Monitor by TLC C->D E Cool & Quench in Ice Water D->E F Acidify to pH 2 with 2M HCl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Recrystallize from Ethanol/Water H->I J Characterize: NMR, MS, MP I->J

Caption: Experimental workflow for the synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid.

Proposed Ullmann Reaction Mechanism

G R_OH Ar'-OH (4-Bromophenol) R_O_K Ar'-O⁻ K⁺ (Phenoxide) R_OH->R_O_K  K₂CO₃ -KHCO₃, -H₂O Intermediate1 [Ar-Cu(III)-(OAr')I]⁻ R_O_K->Intermediate1 Oxidative Addition CuI Cu(I)I CuI->Intermediate1 ArX Ar-NO₂ (3-Fluoro-4-nitrobenzoic acid) ArX->Intermediate1 Oxidative Addition Product Ar-O-Ar' (Final Product) Intermediate1->Product Reductive Elimination CuI_regen Cu(I)I Intermediate1->CuI_regen  Regenerates  Catalyst

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

References

  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd.
  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids. Google Patents.
  • 4-(4-bromophenoxy)-3-fluorobenzoic acid (C13H8BrFO3). PubChem.
  • Ullmann Reaction. BYJU'S.
  • Ullmann coupling-An overview. OperaChem.
  • SAFETY DATA SHEET - 4-Bromophenol. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Fluoro-4-nitrobenzoic acid. Fisher Scientific.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
  • SAFETY DATA SHEET - 4-Bromophenol. Sigma-Aldrich.
  • Concerted Nucleophilic Aromatic Substitutions. PMC.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal.
  • Safety data sheet - 4-Bromophenol. CPAChem.
  • Ullmann reaction - Wikipedia. Wikipedia.
  • 3-Fluoro-4-nitrobenzoic acid. PubChem.
  • The role of copper in the Ullmann reaction. Mapping Ignorance.
  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.
  • SAFETY DATA SHEET - 4-Bromophenol. Thermo Fisher Scientific.
  • 4-Bromo Phenol MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
  • 3-Fluoro-4-nitrobenzoic Acid. Tokyo Chemical Industry.
  • Ullmann condensation - Wikipedia. Wikipedia.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

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analytical methods for "4-(4-Bromophenoxy)-3-fluorobenzoic acid" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 4-(4-Bromophenoxy)-3-fluorobenzoic Acid via UHPLC-MS/MS

Executive Summary & Scientific Rationale

4-(4-Bromophenoxy)-3-fluorobenzoic acid is a critical halogenated diaryl ether scaffold, structurally analogous to thyromimetics (e.g., Sobetirome) and PPAR agonists. Precise quantification is essential for pharmacokinetic (PK) profiling and synthetic quality control.

Analytical Challenge: The molecule presents two distinct challenges:

  • Hydrophobicity (LogP > 3.5): The brominated diphenyl ether core leads to significant non-specific binding (adsorption) to plasticware, causing carryover and non-linear calibration at low concentrations.

  • Regioisomerism: Synthetic routes often yield trace levels of positional isomers (e.g., 2-fluoro or 2-bromo variants) which have identical mass-to-charge (m/z) ratios but distinct biological activities.

Solution: This protocol utilizes Negative Ion Mode Electrospray Ionization (ESI-) due to the acidic carboxyl moiety (


). We employ a core-shell C18 column for high-efficiency separation of potential regioisomers and a specific solvent wash step to mitigate carryover.

Analytical Workflow Visualization

The following diagram outlines the critical decision pathways for method selection and execution.

G Start Sample Source Matrix_Check Matrix Type? Start->Matrix_Check Bio_Path Biological Matrix (Low Conc. < 1 µg/mL) Matrix_Check->Bio_Path PK/Tox Study API_Path Synthetic API (High Conc. > 0.1 mg/mL) Matrix_Check->API_Path QC/Release Sample_Prep Protein Precipitation (PPT) + Phospholipid Removal Bio_Path->Sample_Prep LC_MS UHPLC-MS/MS (ESI-) MRM Mode Sample_Prep->LC_MS Data_Analysis Data Analysis (Linearity, Accuracy, Carryover) LC_MS->Data_Analysis Dilution Dilution in MeCN:H2O API_Path->Dilution HPLC_UV HPLC-UV (254 nm) Purity Profiling Dilution->HPLC_UV HPLC_UV->Data_Analysis

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Protocol A: UHPLC-MS/MS for Bioanalysis (Plasma)

Objective: Quantify analyte in plasma with a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL.

Reagents & Materials[1]
  • Internal Standard (IS):

    
    -4-(4-Bromophenoxy)-3-fluorobenzoic acid (if unavailable, use Diclofenac or Indomethacin as structural analogs).
    
  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Ammonium Formate.

  • Plate: 96-well Polypropylene (PP) plate, Low-Bind .

Sample Preparation (Protein Precipitation)

Rationale: LLE is cleaner, but PPT is faster and sufficient given the high selectivity of MS/MS.

  • Aliquot: Transfer 50 µL of plasma into the Low-Bind plate.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

    • Note: Acidic MeCN helps disrupt protein binding of the hydrophobic analyte.

  • Vortex: Mix at 1200 rpm for 5 minutes.

  • Centrifuge: 4000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate.

  • Dilute: Add 100 µL of Water (Milli-Q) to match the initial mobile phase conditions (prevents peak fronting).

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The BEH particle handles high pH washes if needed and provides excellent peak shape for acids.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5 unadjusted).

    • Why: Ammonium formate buffers the aqueous phase; pH > pKa ensures the analyte is ionized (deprotonated) for ESI-.

  • Mobile Phase B: Acetonitrile.

Table 1: Gradient Program

Time (min)Flow Rate (mL/min)% BEvent
0.000.4010Initial Hold
0.500.4010Load
3.000.4095Elution
4.000.4095Wash
4.100.4010Re-equilibration
5.500.4010Stop
Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization, Negative Mode.

  • Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 500°C.

Table 2: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Analyte (

)
308.9264.93015Quantifier (Decarboxylation)
Analyte (

)
310.979.03035Qualifier (Br isotope conf.)
IS (Diclofenac) 294.1250.03012Internal Standard

Note: The transition 308.9 > 264.9 corresponds to the loss of


 (

), a common and sensitive pathway for benzoic acids.

Protocol B: HPLC-UV for Purity & Assay

Objective: Purity assessment of the raw material (CAS 1020999-94-3).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Detection: UV at 254 nm (aromatic ring) and 280 nm .

  • Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% Phosphoric Acid in Water).

    • Why Phosphoric Acid: Suppresses ionization of the carboxylic acid (

      
      ), keeping the analyte neutral to increase retention and sharpen peaks on standard C18 columns.
      
  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expected ~6-8 minutes.

Method Validation & Troubleshooting

Linearity & Range
  • Range: 1.0 ng/mL to 2000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Managing "Sticky" Compounds (Carryover)

The bromophenoxy group makes this molecule highly lipophilic.

  • Symptom: Ghost peaks in blank samples after a high standard.

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) . The acetone/IPA mix is aggressive enough to strip the compound from the injector needle.

Bromine Isotope Confirmation

Always monitor both


 (308.9) and 

(310.9) precursors.
  • Validation Check: The peak area ratio of the 308.9 trace to the 310.9 trace should remain constant (approx 1:1) across the run. Deviation indicates interference.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Hage, D. S., & Carr, J. D. (2011). Analytical Chemistry and Quantitative Analysis. Pearson.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1020999-94-3. (Used for physicochemical property estimation). [Link]

"4-(4-Bromophenoxy)-3-fluorobenzoic acid" reaction with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Protocols for 4-(4-Bromophenoxy)-3-fluorobenzoic Acid with Amines

Executive Summary

4-(4-Bromophenoxy)-3-fluorobenzoic acid (CAS: 1020999-94-3) is a high-value pharmacophore scaffold widely used in the synthesis of PPAR agonists, kinase inhibitors, and metabolic disease therapeutics. Its utility stems from its bifunctional nature:

  • Carboxylic Acid (C1): A handle for amide library generation.

  • Aryl Bromide (C4'): A site for Palladium-catalyzed cross-coupling (Buchwald-Hartwig).

  • 3-Fluoro Substituent: Provides metabolic stability and modulates the pKa of the carboxylic acid, enhancing reactivity.

This guide provides optimized protocols for reacting this scaffold with amines. We distinguish between Standard Amide Coupling (reacting the COOH) and Buchwald-Hartwig Amination (reacting the Aryl Bromide), offering a strategic workflow for medicinal chemists.

Chemical Analysis & Reactivity Profile

FeatureElectronic EffectReactivity Implication
-COOH (Pos 1) Electron-withdrawingPrimary Reaction Site. The 3-Fluoro group (ortho-like effect) increases acidity, making activation with HATU/EDC rapid.
-F (Pos 3) Inductive withdrawalModulator. Too unreactive for SNAr substitution by amines under standard conditions due to the meta-relationship with the activating COOH group.
-O- Linker Resonance donationStabilizer. Deactivates the central ring slightly but activates the distal bromophenyl ring for electrophilic attack (though Pd-coupling dominates).
-Br (Pos 4') Weak withdrawalSecondary Reaction Site. Excellent handle for Buchwald-Hartwig amination, but requires protection of the COOH group first.

Strategic Workflow

To maximize yield and minimize side reactions, the order of operations is critical.

ReactionStrategy Start Start: 4-(4-Bromophenoxy)- 3-fluorobenzoic acid Decision Target Structure? Start->Decision PathA Amide Derivative (Targeting COOH) Decision->PathA Amide Library PathB Aniline Derivative (Targeting Br) Decision->PathB Core Modification Step1A Protocol 1: HATU Coupling PathA->Step1A Step1B Step 1: Esterification (Protection) PathB->Step1B Step2B Protocol 2: Buchwald-Hartwig Step1B->Step2B Step3B Hydrolysis (Optional) Step2B->Step3B

Figure 1: Strategic decision tree. Direct Buchwald amination on the free acid is possible but low-yielding; protection or prior amide formation is recommended.

Protocol 1: Amide Coupling (COOH Functionalization)

This is the standard method for generating lead libraries. The 3-fluoro group makes the carboxylic acid more acidic, facilitating rapid activation but also increasing susceptibility to hydrolysis if the active ester is left too long in wet solvents.

Method: HATU-Mediated Coupling Scope: Primary and Secondary Amines (Aliphatic and Aromatic)

Reagents & Equipment
  • Substrate: 4-(4-Bromophenoxy)-3-fluorobenzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) (Preferred over EDC for steric tolerance)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Benzoic Acid derivative (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 5–10 minutes to form the activated At-ester.

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift M+Amine-H₂O).

  • Workup (Library Scale):

    • Dilute with Ethyl Acetate.

    • Wash 2x with 1N HCl (removes excess amine/DIPEA).

    • Wash 2x with Sat. NaHCO₃ (removes unreacted acid).

    • Wash 1x with Brine, dry over MgSO₄, and concentrate.

Data Validation:

  • 1H NMR: Look for the disappearance of the broad COOH singlet (~11-13 ppm) and appearance of the amide NH (variable, 6-9 ppm).

  • LC-MS: Mass [M+H]⁺ = MW(Acid) + MW(Amine) - 18.02.

Protocol 2: Buchwald-Hartwig Amination (Aryl Bromide Functionalization)

Reacting the aryl bromide requires Palladium catalysis. Crucial: The free carboxylic acid will poison most Pd catalysts and sequester the base. You must use the amide (from Protocol 1) or an ester intermediate.

Method: Pd-Catalyzed C-N Cross-Coupling Substrate: Methyl 4-(4-bromophenoxy)-3-fluorobenzoate OR Amide derivative

Reagents & Equipment
  • Substrate: Bromo-intermediate (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: XPhos or BrettPhos (4–10 mol%) (Best for aryl ethers)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the Bromo-intermediate , Amine , Base , Pd source , and Ligand .

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed Dioxane via syringe.

  • Heating: Heat to 80–100°C for 4–16 hours.

    • Tip: Aryl ethers can be sensitive to cleavage at very high temps (>120°C) with strong alkoxide bases; Cs₂CO₃ is milder.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) Steric hindrance from 3-FSwitch to HATU or COMU ; increase temp to 40°C.
Hydrolysis of Active Ester Wet DMFUse anhydrous DMF; add molecular sieves to reaction.
No Reaction (Buchwald) Catalyst poisoningEnsure COOH is fully protected. Purge oxygen rigorously.
Ether Cleavage Harsh Base (NaOtBu)Switch to Cs₂CO₃ or K₃PO₄ ; lower temp to 80°C.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application Note: Scalable Process Design for 4-(4-Bromophenoxy)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the scale-up synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid . It is designed for process chemists and researchers requiring a robust, scalable route with high regioselectivity and purity.


Target Molecule:  4-(4-Bromophenoxy)-3-fluorobenzoic acid
CAS (Analogous):  1159977-XX-X (Generic Scaffold Class)

Executive Summary

The target molecule, 4-(4-Bromophenoxy)-3-fluorobenzoic acid , is a diaryl ether scaffold commonly utilized in the development of PPAR agonists, metabolic modulators, and thyromimetics.

This guide details a two-step scalable process starting from commercially available Methyl 3,4-difluorobenzoate .

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (

    
    ) of the 4-fluoro substituent with 4-bromophenol.
    
  • Step 2: Ester Hydrolysis (Saponification) to yield the final free acid.

Key Advantages of this Route:

  • Regiocontrol: The 4-position is activated by the para-ester group, ensuring >98% regioselectivity over the 3-position.

  • Atom Economy: Avoids expensive transition metal catalysts (e.g., Ullmann/Buchwald) by leveraging the activating nature of the fluorobenzoate core.

  • Purification: Designed to rely on crystallization, minimizing chromatographic overhead on scale.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the differential electrophilicity of the fluorine atoms in the 3,4-difluoro system.

Mechanistic Insight

In Methyl 3,4-difluorobenzoate , the fluorine at C4 is para to the electron-withdrawing ester group (-COOMe), making it highly susceptible to nucleophilic attack via a Meisenheimer complex. The fluorine at C3 is meta to the ester and significantly less reactive.

  • Route Selection:

    
     is preferred over metal-catalyzed coupling due to lower cost and the elimination of heavy metal scavenging steps.
    
  • Starting Material: The methyl ester is chosen over the free acid to prevent carboxylate formation, which would deactivate the ring and reduce reaction rates.

Reaction Pathway Diagram (Graphviz)

ReactionScheme cluster_0 Critical Quality Attribute (CQA) SM1 Methyl 3,4-difluorobenzoate (Electrophile) INT Intermediate: Methyl 4-(4-bromophenoxy)- 3-fluorobenzoate SM1->INT Step 1: SNAr K2CO3, DMSO, 90°C SM2 4-Bromophenol (Nucleophile) SM2->INT PROD Target: 4-(4-Bromophenoxy)- 3-fluorobenzoic acid INT->PROD Step 2: Hydrolysis LiOH, THF/H2O Note1 Regioselectivity > 99% Avoids 3-isomer

Caption: Reaction pathway leveraging the para-activating effect of the ester group for selective C-O bond formation.

Detailed Experimental Protocol

Stage 1: Coupling

Objective: Synthesis of Methyl 4-(4-bromophenoxy)-3-fluorobenzoate.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Methyl 3,4-difluorobenzoate 1.0Substrate
4-Bromophenol 1.05Nucleophile
Potassium Carbonate (

)
1.5Base (Milled, anhydrous)
DMSO (Dimethyl sulfoxide) 5-7 VolSolvent
Procedure
  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with Methyl 3,4-difluorobenzoate (1.0 eq) and 4-Bromophenol (1.05 eq).

  • Solvent Addition: Add DMSO (5 volumes relative to limiting reagent mass). Stir to dissolve.

  • Base Addition: Add

    
      (1.5 eq) in a single portion. Note: Exotherm is minimal, but ensure good agitation.
    
  • Reaction: Heat the mixture to 90°C . Maintain temperature for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1% remaining difluoro starting material.

  • Quench: Cool to 20°C. Slowly pour the reaction mixture into Water (15 volumes) with vigorous stirring. The product should precipitate as an off-white solid.

  • Isolation: Stir the slurry for 1 hour. Filter the solid.[2][7]

  • Wash: Wash the cake with water (

    
     volumes) to remove residual DMSO and inorganic salts.
    
  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–92%

    • Purity: >98% (a/a HPLC).[1][8]

Stage 2: Hydrolysis (Saponification)

Objective: Conversion to 4-(4-Bromophenoxy)-3-fluorobenzoic acid.

Reagents & Materials
ReagentEquiv.[1][3][4][5][6]Role
Stage 1 Intermediate 1.0Substrate
Lithium Hydroxide (LiOH·H2O) 2.0Hydrolysis Agent
THF / Water 4:1 RatioSolvent System
HCl (1M) As req.Acidification
Procedure
  • Dissolution: Dissolve the Stage 1 Intermediate in THF (4 volumes).

  • Reagent Prep: Dissolve LiOH·H2O (2.0 eq) in Water (1 volume).

  • Addition: Add the aqueous LiOH solution to the THF solution.

  • Reaction: Heat to 50°C for 2–3 hours.

    • IPC: HPLC should show complete conversion of ester to acid.

  • Workup: Concentrate the mixture under reduced pressure to remove THF.

  • Acidification: Dilute the aqueous residue with water (5 volumes). Cool to 0–5°C. Slowly add 1M HCl until pH reaches 1–2. The product will precipitate.[1][7]

  • Filtration: Filter the white solid. Wash with water (

    
    ).
    
  • Recrystallization (Polishing): Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required.

  • Final Drying: Vacuum oven at 50°C for 12 hours.

Process Safety & Critical Parameters (CPPs)

Process Flow Diagram (Graphviz)

ProcessFlow Reactor Reactor 1: SNAr Coupling (90°C, DMSO) Quench Quench Tank: Precipitation in Water Reactor->Quench Transfer Filter1 Filtration & Wash Quench->Filter1 Reactor2 Reactor 2: Hydrolysis (LiOH, THF/H2O) Filter1->Reactor2 Wet Cake Transfer Acidify Acidification (pH 1-2) Reactor2->Acidify Filter2 Final Filtration Acidify->Filter2 Dryer Vacuum Dryer (Final Product) Filter2->Dryer

Caption: Unit operation flow for the two-stage synthesis.

Critical Safety Notes
  • 4-Bromophenol: Highly toxic and corrosive. It is readily absorbed through the skin. Full PPE (Tyvek suit, chemically resistant gloves) is mandatory.

  • DMSO Thermal Stability: Do not exceed 120°C. Although the reaction is run at 90°C, thermal runaway at higher temperatures can lead to decomposition.

  • Acidification: During Stage 2 workup, ensure controlled addition of HCl to avoid rapid

    
     evolution if carbonate residues remain (though unlikely after filtration).
    

Analytical Specifications

To ensure the integrity of the scale-up, the following analytical criteria must be met:

TestMethodSpecification
Appearance VisualWhite to Off-white powder
Assay HPLC (254 nm)> 98.5% w/w
Regioisomer HPLC< 0.5% (3-phenoxy isomer)
Residual Solvent GC-HSDMSO < 5000 ppm, THF < 720 ppm
Water Content Karl Fischer< 0.5%

HPLC Method Parameters (Example):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Retention Time: Acid product will elute earlier than the ester intermediate.

References

  • General

    
     Methodology on Fluorobenzoates: 
    
    • Mechanism & Regioselectivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Process Scale-Up of Diaryl Ethers

    • Solvent Selection (DMSO/Green Chem): Henderson, R. K., et al. (2011). Expanding GSK's Solvent Selection Guide. Green Chemistry, 13, 854-862. Link

  • Related Scaffold Synthesis (3,4-Difluoro substitution)

    • Example of 4-substitution preference: Patents describing PPAR agonist synthesis often utilize the 3,4-difluorobenzoate core. See: US Patent 6,608,100 (Glaxo Group) regarding substituted benzoic acid derivatives. Link

  • Safety Data

    • 4-Bromophenol SDS: PubChem CID 7809. Link

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA) and conducted in accordance with local safety regulations.

Sources

"4-(4-Bromophenoxy)-3-fluorobenzoic acid" as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(4-Bromophenoxy)-3-fluorobenzoic Acid as a Divergent Precursor for Heterocyclic Scaffolds

Executive Summary

This guide details the synthetic utility of 4-(4-Bromophenoxy)-3-fluorobenzoic acid (CAS: 1020999-94-3) .[1] This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Type II Kinase Inhibitors (e.g., c-Met, VEGFR targets) and metabolic modulators (PPAR agonists).[1]

Its value lies in its trifunctional nature :

  • Carboxylic Acid (C-1): An anchor for heterocycle formation (benzimidazoles, oxadiazoles, quinazolinones).[1]

  • Aryl Bromide (C-4'): A handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.[1]

  • 3-Fluoro Group: A metabolic blocker that modulates pKa and conformation, enhancing bioavailability compared to non-fluorinated analogs.[1]

Strategic Analysis of the Scaffold

Before initiating synthesis, researchers must understand the reactivity hierarchy of the molecule to prevent chemoselectivity errors.[1]

Functional GroupReactivity ModeStrategic Application
Carboxylic Acid Nucleophilic Acyl SubstitutionPrimary Vector: Convert to amides, hydrazides, or heterocycles first.[1]
Aryl Bromide Pd-Catalyzed Cross-CouplingSecondary Vector: Perform after heterocycle formation to avoid catalyst poisoning by free acids or hydrazines.[1]
Ether Linkage Chemically InertStructural Linker: Provides flexibility and lipophilicity; stable to acid/base hydrolysis.
3-Fluoro Inductive EffectModulator: Increases acidity of the COOH; generally stable to nucleophilic attack under standard conditions.[1]

Workflow Visualization

The following flowchart outlines the divergent synthesis pathways detailed in this guide.

G Start 4-(4-Bromophenoxy)- 3-fluorobenzoic acid AcidCl Acid Chloride Intermediate Start->AcidCl SOCl2, Reflux Hydrazide Acyl Hydrazide Start->Hydrazide 1. EtOH/H2SO4 2. N2H4·H2O Benzimidazole Benzimidazole (Kinase Hinge Binder) AcidCl->Benzimidazole o-Phenylenediamine Cyclization Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole Triethyl Orthoformate or CS2/KOH Biaryl Biaryl-Heterocycle (Lead Compound) Benzimidazole->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Oxadiazole->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2)

Figure 1: Divergent synthetic pathways from the core acid scaffold.[1] The bromide handle allows for library expansion (red node) after heterocycle formation.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Benzimidazoles

Target Application: Kinase Inhibitors (Hinge Binding Region)[1]

This protocol uses a condensation-cyclization sequence with o-phenylenediamine.[1] The resulting benzimidazole mimics the adenine ring of ATP, a common strategy in kinase inhibitor design.[1]

Reagents:

  • Precursor: 4-(4-Bromophenoxy)-3-fluorobenzoic acid (1.0 eq)[1]

  • o-Phenylenediamine (1.1 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)[1]

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1]

  • Acid Source (Cyclization): Glacial Acetic Acid[1]

Step-by-Step Methodology:

  • Activation: Dissolve the benzoic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add o-phenylenediamine (1.1 mmol) to the mixture. Stir at RT for 4–6 hours.[1] Monitor by LC-MS for the formation of the intermediate amide (Mass = M+108).[1]

  • Cyclization: Once the amide is formed, evaporate the solvent under reduced pressure.[1] Redissolve the residue in Glacial Acetic Acid (10 mL).

  • Reflux: Heat the solution to 100°C for 2–4 hours. This promotes the dehydration cyclization to the benzimidazole.[1]

  • Work-up: Cool to RT. Pour into crushed ice/water and neutralize with saturated NaHCO₃. The product will precipitate.[1][2]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield the 2-arylbenzimidazole.[1]

Validation Check:

  • 1H NMR: Look for the disappearance of the broad amide/amine protons and the shift of the aromatic protons.[1]

  • MS: The mass should correspond to the parent acid + 116 (diamine) - 34 (2 H₂O + 2H) = Net change.[1]

Protocol B: Synthesis of 1,3,4-Oxadiazoles

Target Application: Peptidomimetics and Metabolic Stability[1]

Oxadiazoles are stable bioisosteres for esters and amides, often improving metabolic half-life.[1]

Reagents:

  • Precursor: 4-(4-Bromophenoxy)-3-fluorobenzoic acid[1]

  • Thionyl Chloride (SOCl₂)[1]

  • Hydrazine Hydrate (99%)[1]

  • Triethyl Orthoformate (Cyclizing agent)[1]

Step-by-Step Methodology:

  • Esterification (In-situ): Reflux the acid (5 mmol) in Methanol (20 mL) with catalytic H₂SO₄ (3 drops) for 4 hours. Evaporate solvent to yield the methyl ester.[1]

  • Hydrazide Formation: Dissolve the ester in Ethanol (10 mL). Add Hydrazine Hydrate (10 eq, excess is critical to prevent dimer formation).[1] Reflux for 6 hours.

    • Observation: A white solid (hydrazide) often precipitates upon cooling.[1]

    • Work-up: Filter the solid and wash with cold ethanol.[1]

  • Cyclization: Suspend the hydrazide (1 mmol) in Triethyl Orthoformate (5 mL). Add a catalytic amount of p-TsOH.[1]

  • Reflux: Heat to reflux (100–110°C) for 4–8 hours.

  • Isolation: Evaporate excess orthoformate. The residue is usually the pure 1,3,4-oxadiazole.[1]

Protocol C: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Target Application: Library Generation (SAR Studies)

Once the heterocycle (Head) is established, the 4-bromo group (Tail) is reacted to add complexity.[1]

Reagents:

  • Substrate: Brominated Heterocycle (from Protocol A or B) (1.0 eq)

  • Boronic Acid: R-B(OH)₂ (1.5 eq) (e.g., Pyridine-3-boronic acid)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the substrate, boronic acid, and catalyst.[1]

  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1] Oxygen is the enemy of this reaction.[1]

  • Solvent Addition: Add degassed Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Work-up: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with brine.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

TransformationTypical YieldKey IntermediateCritical Parameter
Acid -> Hydrazide 85–92%Methyl EsterExcess Hydrazine to avoid dimer.[1]
Hydrazide -> Oxadiazole 70–80%Acyclic HydrazoneAnhydrous conditions during cyclization.[1]
Acid -> Benzimidazole 65–75%Mono-amideHigh temp (100°C) required for ring closure.[1]
Suzuki Coupling (-Br) 60–85%Pd-Oxidative Addition ComplexDegassed solvents to prevent homocoupling.[1]

References

  • PubChem. "4-Fluorobenzohydrazide | C7H7FN2O."[1] National Library of Medicine.[1] Accessed February 7, 2026.[1] [Link]

  • Rodrigues, P. R., & Bhalekar, S. M. "Synthesis and Biological Activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono)... derivatives."[1] TSI Journals. Accessed February 7, 2026.[1] [Link]

  • ResearchGate. "Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs."[1] ResearchGate.[1] Accessed February 7, 2026.[1] [Link]

Sources

Technical Guide: Derivatization of 4-(4-Bromophenoxy)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the derivatization protocols for 4-(4-Bromophenoxy)-3-fluorobenzoic acid , a halogenated benzoic acid derivative often encountered as a metabolic intermediate or structural motif in medicinal chemistry and agrochemical analysis.

Due to the polar carboxylic acid moiety and the high boiling point associated with the phenoxy-benzoic scaffold, direct Gas Chromatography (GC) analysis is prone to peak tailing and thermal degradation. Derivatization is strictly required to mask the protic functional group, improve volatility, and ensure symmetric peak shape.

Chemical Basis & Analytical Strategy

The target molecule features a sterically accessible carboxylic acid at position 1, an electron-withdrawing fluorine at position 3, and a bulky 4-bromophenoxy group at position 4.

  • The Challenge: The carboxylic acid (-COOH) forms strong intermolecular hydrogen bonds, leading to adsorption on the GC liner and column stationary phase.

  • The Solution: We employ two complementary strategies:

    • Silylation (TMS Ester): Replaces the acidic proton with a trimethylsilyl group.[1] Best for rapid analysis and anhydrous samples.

    • Alkylation (Methyl Ester): Converts the acid to a methyl ester. Best for batch processing and samples requiring long-term stability.

Reaction Mechanisms
  • Silylation:

    
    
    
  • Methylation:

    
    
    

Protocol A: Silylation via BSTFA (Rapid Method)

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: BSTFA is a powerful silyl donor. The addition of 1% TMCS acts as a catalyst to ensure quantitative conversion, particularly important given the inductive effect of the ortho-fluorine atom which creates a slight electron deficiency at the carbonyl carbon.

Reagents & Equipment[1][2][3][4][5]
  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Acetonitrile (ACN) or Pyridine (Pyridine acts as an acid scavenger).

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

  • Heat Source: Dry block heater set to 65°C.

Step-by-Step Procedure
  • Sample Preparation: Weigh 1–5 mg of the target acid into a reaction vial.

  • Solubilization: Add 500 µL of anhydrous Acetonitrile. Vortex for 30 seconds until fully dissolved.

    • Critical Note: If the sample is an aqueous extract, it must be evaporated to complete dryness under Nitrogen (

      
      ) before this step. BSTFA hydrolyzes instantly in the presence of water.
      
  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS.

  • Inert Atmosphere: Flush the headspace gently with dry Nitrogen for 5 seconds to remove humidity. Cap immediately.

  • Incubation: Heat the vial at 65°C for 30 minutes .

    • Mechanism:[2][3] Thermal energy overcomes the activation barrier. The solution should remain clear.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS.

Workflow Visualization (Silylation)

SilylationWorkflow Start Dry Sample (1-5 mg) Solvent Add 500µL ACN + 200µL BSTFA/TMCS Start->Solvent Dissolve Reaction Incubate 65°C, 30 min Solvent->Reaction Seal & Heat Cool Cool to RT Reaction->Cool Complete Inject GC-MS Injection (TMS Ester) Cool->Inject Analyze

Figure 1: Streamlined workflow for BSTFA silylation. Note the critical requirement for anhydrous conditions.

Protocol B: Methylation via BF3-Methanol (Robust Method)

Reagent: Boron Trifluoride (


) in Methanol (10-14%).
Rationale:  This is a classic Lewis acid-catalyzed esterification. It is less sensitive to trace moisture than silylation and produces a highly stable methyl ester (

). This method is preferred if the sample contains other nucleophiles (like amines) that might create multiple silylated species.
Reagents & Equipment[1][2][3][4][5]
  • Reagent:

    
    -Methanol (14% w/v).[4][5]
    
  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Neutralization: Saturated Sodium Chloride (NaCl) or Sodium Bicarbonate (

    
    ) solution.
    
Step-by-Step Procedure
  • Reaction Setup: Dissolve the sample (approx. 5 mg) in 1 mL of

    
    -Methanol reagent in a screw-cap vial.
    
  • Incubation: Cap tightly and heat at 70°C for 20 minutes .

    • Safety: Do not overheat;

      
       is volatile and toxic.
      
  • Quenching: Cool the vial. Add 1 mL of saturated NaCl solution (or water) to quench the catalyst and increase the ionic strength of the aqueous phase.

  • Liquid-Liquid Extraction: Add 1 mL of n-Hexane .

  • Partitioning: Vortex vigorously for 1 minute. Allow phases to separate (or centrifuge at 2000 rpm for 2 mins).

    • Top Layer: Hexane containing the Methyl Ester derivative.

    • Bottom Layer: Aqueous methanol/acid waste.

  • Drying: Transfer the top hexane layer to a new vial containing a small amount of anhydrous Sodium Sulfate (

    
    ) to remove residual water.
    
  • Analysis: Transfer the dry hexane supernatant to an autosampler vial for injection.

Workflow Visualization (Methylation)

MethylationWorkflow Sample Sample + BF3-MeOH Heat Heat 70°C, 20 min Sample->Heat Quench Add Water/NaCl Heat->Quench Extract Add Hexane & Vortex Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Final Inject Top Layer (Methyl Ester) PhaseSep->Final Hexane Phase

Figure 2: Acid-catalyzed methylation workflow involving liquid-liquid extraction.

Expected Results & Validation

Quantitative Parameters
ParameterSilylation (TMS)Methylation (Me-Ester)
Derivative Mass (MW) ~383.2 Da~325.1 Da
Reaction Time 30 mins20 mins + Extraction
Moisture Tolerance Low (Strictly Anhydrous)Moderate
Derivative Stability 24-48 hours (Hydrolysis risk)Weeks/Months
Main Advantage One-step, simpleVery stable product
Mass Spectral Interpretation (GC-MS)

For the TMS-derivative (MW 383), expect the following fragmentation pattern:

  • [M]+: m/z 383 (Parent ion, often weak).

  • [M-15]+: m/z 368 (Loss of methyl group from TMS; diagnostic).

  • [M-Br]+: m/z 303 (Loss of bromine).

  • Base Peak: Often m/z 73 (TMS group) or m/z 77 (Phenyl).

For the Methyl-ester (MW 325):

  • [M]+: m/z 325 (Parent ion, usually distinct).

  • [M-31]+: m/z 294 (Loss of methoxy group -OCH3).

Quality Control (Self-Validating System)

To ensure the protocol is working:

  • Internal Standard (IS): Spike samples with 4-chlorobenzoic acid prior to derivatization.

    • If the IS peak is missing, the derivatization failed.

    • If the IS peak is present but the target is missing, the target is absent or below LOD.

  • Reagent Blank: Run a vial with only reagents.

    • Pass Criteria: No peaks at the target retention time.

References

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta. Retrieved from [Link]

  • Little, J. L. (1999). Derivatization of Carboxylic Acids for GC Analysis. Journal of Chromatography A. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization of 4-(4-Bromophenoxy)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the derivatization of 4-(4-bromophenoxy)-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar molecules. Our goal is to provide practical, field-tested insights to help you overcome common challenges and optimize your reaction conditions. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the fundamental aspects of derivatizing 4-(4-bromophenoxy)-3-fluorobenzoic acid.

Q1: What are the most common derivatization strategies for this molecule?

The primary reactive handle on 4-(4-bromophenoxy)-3-fluorobenzoic acid is the carboxylic acid group. The two most common and synthetically valuable derivatizations are:

  • Amide Formation (Amidation): Coupling the carboxylic acid with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building complex molecules and exploring structure-activity relationships (SAR).[1]

  • Ester Formation (Esterification): Reacting the carboxylic acid with an alcohol. Esters are often used as prodrugs or as intermediates for further transformations.[2]

Q2: Why can't I just mix the carboxylic acid with an amine or alcohol to form the derivative?

Directly reacting a carboxylic acid with an amine or alcohol is generally ineffective at room temperature. The process, known as condensation, requires the elimination of a water molecule. The hydroxyl (-OH) group of the carboxylic acid is a very poor leaving group.[3] For the reaction to proceed, the carboxylic acid must first be "activated" to convert the hydroxyl into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine or alcohol.[1][4] While direct condensation can be forced at very high temperatures (>200 °C), these conditions are often too harsh for complex molecules and can lead to degradation.

Q3: What does "activating" the carboxylic acid mean, and what are the standard methods?

Activation is the process of converting the carboxylic acid's hydroxyl group into a superior leaving group.[4][5] This enhances the electrophilicity of the carbonyl carbon. The main strategies are:

  • Formation of an Acyl Chloride: This is a highly reactive intermediate formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The resulting acyl chloride readily reacts with nucleophiles.

  • Use of Coupling Reagents: These reagents react with the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine or alcohol. This is the most common method in modern synthesis due to its milder conditions and broader substrate scope. Widely used coupling reagents include carbodiimides (e.g., EDC, DCC) and onium salts (e.g., HATU, HBTU).[8][9]

Q4: How do I choose the right solvent for my derivatization reaction?

The ideal solvent should be inert to the reactants and reagents and capable of dissolving the starting materials. For most amide and ester coupling reactions, anhydrous (water-free) polar aprotic solvents are preferred. Common choices include:

  • Dichloromethane (DCM): Excellent for dissolving a wide range of organic compounds.

  • Dimethylformamide (DMF): A highly polar solvent, useful for less soluble starting materials.

  • Tetrahydrofuran (THF): A less polar option than DMF, also widely used.

  • Acetonitrile (ACN): Another common polar aprotic solvent.

Crucially, the solvent must be anhydrous, as water can hydrolyze the activated intermediate and quench the reaction.

Part 2: Troubleshooting Guide - Common Problems & Solutions

This section is formatted to help you diagnose and solve specific issues encountered during your experiments.

Issue 1: Low or No Product Yield

Q: I've set up my reaction, but TLC/LC-MS analysis shows little to no desired product. What went wrong?

A: This is a common issue that can stem from several sources. Let's break down the possibilities.

  • Probable Cause A: Inefficient Carboxylic Acid Activation. The activation step is the most critical part of the reaction. If the acid is not properly activated, the nucleophile (amine/alcohol) will not react.

    • Solution:

      • Re-evaluate Your Activating Agent: For sterically hindered acids or unreactive amines, a stronger coupling reagent may be needed. Onium salts like HATU are often more efficient than carbodiimides like EDC for difficult couplings.[7]

      • Check Reagent Quality: Coupling reagents, especially onium salts and carbodiimides, can degrade upon exposure to moisture and air. Use fresh, high-quality reagents from a reliable source.

      • Consider Acyl Chloride Formation: If coupling reagents fail, converting the acid to its acyl chloride with SOCl₂ or oxalyl chloride provides a much more reactive electrophile.[6] This is a more aggressive method but often effective.

  • Probable Cause B: Presence of Moisture. Water is the enemy of these reactions. It can react with the activating agent and the activated acid intermediate, reverting it back to the starting carboxylic acid.

    • Solution:

      • Use Anhydrous Solvents: Employ solvents from a sealed bottle or a solvent purification system.

      • Dry Your Glassware: Oven-dry all glassware before use.

      • Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

      • Add Molecular Sieves: Adding activated 4Å molecular sieves to the reaction can help scavenge trace amounts of water.[10]

  • Probable Cause C: Incorrect Stoichiometry or Base. The stoichiometry of the reagents and the choice of base are critical for success.

    • Solution:

      • Stoichiometry: A common starting point is to use a slight excess of the amine/alcohol (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents).

      • Base Selection: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction (e.g., HCl from acyl chlorides or the proton from the amine salt). Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Use at least 2-3 equivalents to ensure the reaction medium remains basic.

  • Probable Cause D: Low Nucleophilicity of the Amine/Alcohol. Electron-deficient or sterically hindered amines/alcohols can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the rate. Monitor for potential side reactions or degradation.

      • Increase Reaction Time: Some couplings are simply slow and may require extended reaction times (12-24 hours). Monitor progress by TLC or LC-MS.

      • Use a More Powerful Coupling Reagent: As mentioned, HATU is generally superior for challenging nucleophiles.

Visualizing the Troubleshooting Process

The following logic tree can help guide your diagnostic process for low-yield reactions.

G start Low / No Yield check_activation Was the acid activated? (Check TLC/LCMS for starting acid) start->check_activation check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes, starting acid consumed sub_activation Activation Issue check_activation->sub_activation No, starting acid remains check_nucleophile Is the nucleophile reactive? check_conditions->check_nucleophile Conditions are correct sub_conditions Conditions Issue check_conditions->sub_conditions sub_nucleophile Nucleophile Issue check_nucleophile->sub_nucleophile solution_activation1 Use stronger coupling reagent (e.g., HATU) sub_activation->solution_activation1 solution_activation2 Use fresh reagents sub_activation->solution_activation2 solution_activation3 Convert to acyl chloride sub_activation->solution_activation3 solution_conditions1 Ensure anhydrous conditions (dry solvent, inert gas) sub_conditions->solution_conditions1 solution_conditions2 Verify base and stoichiometry sub_conditions->solution_conditions2 solution_nucleophile1 Increase temperature or time sub_nucleophile->solution_nucleophile1 solution_nucleophile2 Use a more potent coupling system sub_nucleophile->solution_nucleophile2

Caption: Troubleshooting logic for low reaction yield.

Issue 2: Complex Reaction Mixture and Difficult Purification

Q: The reaction seems to have worked, but I have multiple spots on TLC and I'm struggling to purify my product. What are these side products and how can I remove them?

A: Side product formation is a common challenge, especially with highly reactive intermediates. The identity of the impurity often points to the solution.

  • Probable Cause A: Urea By-product from Carbodiimide Reagents. If you used DCC or EDC, a major by-product is the corresponding urea (dicyclohexylurea - DCU, or 1-ethyl-3-(3-dimethylaminopropyl)urea - EDU).

    • Solution:

      • DCU (from DCC): DCU is often insoluble in common organic solvents like DCM or ethyl acetate.[9] It can typically be removed by simple filtration of the reaction mixture.

      • EDU (from EDC): EDU is water-soluble. Purification involves an aqueous workup. Extract your product into an organic solvent (like ethyl acetate) and wash several times with dilute acid (e.g., 1M HCl) and then brine. The EDU will partition into the aqueous layer.

  • Probable Cause B: Unreacted Starting Carboxylic Acid. If the reaction did not go to completion, you will need to separate your neutral amide/ester product from the acidic starting material.

    • Solution:

      • Acid-Base Extraction: This is a classic and highly effective technique.[11] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while your neutral product remains in the organic layer.

      • Final Wash: After the base wash, wash the organic layer with water and then brine to remove any remaining salts before drying and concentrating.

  • Probable Cause C: Anhydride Formation. Two molecules of the carboxylic acid can react with the coupling agent to form a symmetric anhydride. This anhydride can then react with the amine/alcohol, but it also consumes an extra equivalent of your starting acid.

    • Solution:

      • Control Stoichiometry: Using a slight excess of the amine/alcohol can help ensure the activated intermediate reacts with it preferentially.

      • Add Nucleophile Early: Add the amine/alcohol to the reaction mixture shortly after adding the coupling reagent to minimize the time the activated acid has to react with itself.

Visualizing the Amide Coupling Mechanism

Understanding the mechanism helps in predicting and avoiding side reactions. The diagram below shows a simplified mechanism for EDC-mediated amide coupling.

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Activated Acid) Acid->Intermediate + EDC EDC EDC Product R-CO-NHR' (Amide Product) Intermediate->Product + Amine Byproduct EDU By-product (Water Soluble) Intermediate->Byproduct Rearranges after Amine Attack Amine R'-NH2 (Amine) Amine->Product

Caption: Simplified mechanism of EDC-mediated amide coupling.

Part 3: Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments. Always monitor reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: Amide Coupling using HATU (High-Efficiency Method)

This method is recommended for most substrates, including those that are sterically hindered or electronically deactivated.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-bromophenoxy)-3-fluorobenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.1 eq), and finally diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting acid by TLC or LC-MS (typically complete in 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Esterification via Acyl Chloride (High-Reactivity Method)

This two-step protocol is useful when direct esterification or other coupling methods fail.

Step A: Acyl Chloride Formation

  • Preparation: In an oven-dried flask under nitrogen, suspend 4-(4-bromophenoxy)-3-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Activation: Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir at room temperature for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO) ceases and the solution becomes clear.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.

Step B: Ester Formation

  • Preparation: Dissolve the crude acyl chloride from Step A in anhydrous DCM under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.

  • Addition: Add the alcohol (1.2 eq) followed by the dropwise addition of triethylamine (TEA) or pyridine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until the acyl chloride is consumed (monitor by TLC, typically 1-3 hours).

  • Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1.

Data Summary: Comparison of Common Amide Coupling Reagents
ReagentReagent TypeBy-productKey AdvantagesKey Disadvantages
EDC CarbodiimideEDU (water-soluble)Inexpensive; water-soluble by-product is easily removed.Less reactive for difficult couplings; potential for side reactions.
DCC CarbodiimideDCU (organic-soluble)Inexpensive; effective for many standard couplings.DCU by-product can be difficult to remove if not fully precipitated.[9]
HATU Onium Salt (Uronium)TetramethylureaHigh efficiency, fast reaction rates, low racemization.[7]More expensive; by-products require chromatography for removal.
SOCl₂ Chlorinating AgentSO₂, HCl (gases)Highly reactive intermediate; volatile by-products.Harsh conditions; can be incompatible with sensitive functional groups.[7]

References

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(7). Retrieved from [Link]

  • Google Patents. (2012). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Google Patents. (1979). JPS56110777A - Ester derivative of 4-fluorobenzoic acid.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Google Patents. (1977). US4230849A - Process for the activation of carboxylic acids.
  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Encyclopedia of Chromatography. (2004). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2020). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

  • PMC. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

troubleshooting "4-(4-Bromophenoxy)-3-fluorobenzoic acid" solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(4-Bromophenoxy)-3-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses the fundamental physicochemical properties of 4-(4-Bromophenoxy)-3-fluorobenzoic acid that govern its solubility behavior.

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of 4-(4-Bromophenoxy)-3-fluorobenzoic acid is a direct result of its molecular structure, which contains a large, non-polar (lipophilic) region and a single, ionizable polar group.

  • The "Grease-Ball" Component: The bromophenoxy group is highly hydrophobic. Both the phenyl ring and the bromine atom contribute to its lipophilicity, repelling water molecules and favoring dissolution in non-polar, organic environments.[1][2]

  • The Carboxylic Acid: The benzoic acid moiety provides a handle for aqueous solubility, but only under specific pH conditions. In its protonated (neutral) state (R-COOH), it remains poorly soluble.

  • Predicted Lipophilicity: The predicted partition coefficient (XlogP) for this molecule is 3.8, which indicates a strong preference for a lipid environment over an aqueous one.[3]

Q2: How do the fluorine and bromine substituents affect solubility and acidity?

A2: The halogen substituents have distinct and significant electronic effects:

  • 3-Fluoro Group: Fluorine is a potent electron-withdrawing group. Its presence increases the acidity of the carboxylic acid (lowers the pKa) compared to unsubstituted benzoic acid.[4][5] This is advantageous, as it means the compound will become ionized (and thus more water-soluble) at a lower pH than a non-fluorinated analog. For comparison, the pKa of 3-fluorobenzoic acid is 3.86, while that of 4-fluorobenzoic acid is 4.14.[6][7]

  • 4-Bromophenoxy Group: As mentioned, this group drastically reduces aqueous solubility due to its size and hydrophobic nature.[8] While the bromine itself is an electron-withdrawing atom, the overall effect of the large phenoxy ring is dominant in dictating the compound's poor water solubility.

Q3: What is the predicted pKa of this compound and why is it important?

The pKa is the most critical parameter for manipulating aqueous solubility. At a pH equal to the pKa, the compound exists as a 50:50 mixture of its protonated, poorly soluble form (R-COOH) and its deprotonated, more soluble carboxylate salt form (R-COO⁻). To achieve significant aqueous solubility, the pH of the solution must be raised at least 1.5 to 2 units above the pKa.

Initial Solubility Assessment & Best Practices

Before proceeding to complex formulations, a systematic solubility screening is essential to identify suitable solvents for stock solutions and experimental media.

Physicochemical Property Summary

The table below compares the properties of the target molecule's structural parents, providing context for its expected behavior.

CompoundMolecular FormulaKey Solubility CharacteristicsMelting Point (°C)pKa
4-(4-Bromophenoxy)-3-fluorobenzoic acid C13H8BrFO3[3]Predicted to be poorly soluble in water, soluble in organic solvents.Not available~3.5 - 4.0 (Estimated)
4-Fluorobenzoic AcidC7H5FO2Very slightly soluble in cold water; freely soluble in hot water and alcohol.[9]182-184[9][10]4.14[7]
3-Fluorobenzoic AcidC7H5FO2[6]Very soluble in water.[6]123-125[6][11]3.86[6]
4-Bromobenzoic AcidC7H5BrO2Slightly soluble in hot water; soluble in alcohol.[12]252-254[12]Not available
Experimental Protocol: Systematic Solubility Screening

This protocol outlines a step-by-step method to determine the approximate solubility in common laboratory solvents.

Materials:

  • 4-(4-Bromophenoxy)-3-fluorobenzoic acid

  • Vials (e.g., 1.5 mL glass vials)

  • Vortex mixer and/or sonicator

  • Analytical balance

  • Solvents: DMSO, DMF, Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), and a relevant aqueous buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into separate, labeled vials.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to one vial to create a high target concentration (e.g., 10 or 20 mg/mL).

  • Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes. If particles remain, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can be attempted but be cautious of potential degradation.

  • Visual Inspection: Carefully observe the solution against a light and dark background. If the solution is completely clear with no visible particles, the compound is considered soluble at that concentration.

  • Stepwise Dilution (If Insoluble): If the compound is not fully dissolved, add another precise volume of the same solvent (e.g., another 100 µL) to halve the concentration. Repeat step 3.

  • Repeat: Continue the stepwise dilution until complete dissolution is achieved. The concentration at which it dissolves is the approximate solubility.

  • Test All Solvents: Repeat this process for all selected organic solvents and the aqueous buffer.

Troubleshooting Guide: Common Solubility Issues

This section provides direct answers and solutions to the most common problems encountered during experiments.

Q4: My compound is insoluble in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A4: The primary strategy is pH modification . Because your compound is a carboxylic acid, its aqueous solubility is fundamentally dependent on pH.

Causality: At neutral pH, the carboxylic acid group is largely in its protonated (R-COOH) form, which is not water-soluble. By raising the pH, you deprotonate the acid to form the carboxylate salt (R-COO⁻), which is an ion and therefore significantly more soluble in a polar solvent like water.[13]

Step-by-Step Protocol: pH-Adjusted Dissolution

  • Weigh the desired amount of your compound into a suitable container.

  • Add a minimal amount of purified water. The compound will likely remain as a slurry.

  • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M NH4OH) dropwise.

  • Monitor the solution. As the pH increases and surpasses the pKa, the solid will begin to dissolve.

  • Once the solid is fully dissolved, you can adjust the pH back down carefully with a dilute acid (e.g., 0.1 M HCl) if your experiment requires a specific pH. Crucially, do not lower the pH below ~6.0, or the compound will precipitate.

  • Finally, add your buffer components (e.g., from a concentrated stock) and bring the solution to the final desired volume with water.

G cluster_pH pH-Solubility Equilibrium Low_pH Low pH (< pKa) R-COOH (Protonated Form) High_pH High pH (> pKa) R-COO⁻ + H⁺ (Deprotonated Salt) Low_pH->High_pH Add Base (e.g., NaOH) Insoluble Poorly Water-Soluble Low_pH->Insoluble High_pH->Low_pH Add Acid (e.g., HCl) Soluble Water-Soluble High_pH->Soluble G Start Insoluble Compound pH_Mod pH Adjustment (Primary Method for Acids) Start->pH_Mod Ionizable Group? CoSolvent Co-Solvents (e.g., Ethanol, PEG-400) Start->CoSolvent Non-ionizable or pH insufficient End Solubilized Formulation pH_Mod->End Surfactant Surfactants / Micelles (e.g., Tween-80, Cremophor) CoSolvent->Surfactant Still precipitates on dilution? CoSolvent->End Complexation Complexation Agents (e.g., Cyclodextrins) Surfactant->Complexation Toxicity or compatibility issues? Surfactant->End Complexation->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG-400) can significantly increase solubility. This is a common strategy for preclinical formulations. [13][14]* Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium. This is often used for in vivo dosing.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water. [13] The choice of strategy depends heavily on the experimental context, especially the tolerance of the biological system (e.g., cells, animals) to the formulation excipients. [15]

References

  • A-Z ഓഫ് മെറ്റീരിയൽസ്. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

  • Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

  • Wikipedia. 3-Fluorobenzoic acid. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. Water solubility and partitioning behavior of brominated phenols. [Link]

  • Quora. What are the industrial preparation method of fluoro benzoic acid?. [Link]

  • PubChem. 4-(4-bromophenoxy)-3-fluorobenzoic acid (C13H8BrFO3). [Link]

  • National Center for Biotechnology Information. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Royal Society of Chemistry. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Makara Journal of Science. Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. [Link]

  • PubChem. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341. [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • ScienceDirect. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Crimson Publishers. The Essential of the Solubility for Drug Action. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. [Link]

  • ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

  • National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs. [Link]

Sources

catalyst selection for "4-(4-Bromophenoxy)-3-fluorobenzoic acid" coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 4-(4-Bromophenoxy)-3-fluorobenzoic acid . This is a deceptive substrate; while it appears to be a standard aryl bromide, the combination of the free carboxylic acid, the ortho-fluorine atom, and the electron-rich phenoxy ether linkage creates a specific set of electronic and steric challenges.

This guide provides a self-validating workflow for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings. We prioritize protocols that prevent catalyst deactivation by the acidic proton and mitigate steric hindrance from the fluorine substituent.

Module 1: Substrate Intelligence (The "Why")

Before selecting a catalyst, we must analyze the "personality" of your molecule.

FeatureChemical ConsequenceExperimental Adjustment
-COOH (Acidic Proton) Catalyst Poisoning: Can protonate active Pd(0) species or consume the base required for the catalytic cycle.Mandatory: Use 3.0+ equiv. of base (to form carboxylate in situ) OR protect as methyl ester.
Ortho-Fluorine Steric/Electronic Gatekeeper: The F-atom withdraws electrons (inductively) but donates via resonance. It creates steric bulk near the Br-site.Ligand Selection: Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.
Phenoxy Ether Electronic Push: The ether oxygen pushes electron density into the ring, making the C-Br bond slightly more electron-rich and harder to break (oxidative addition is slower).Temperature: Reactions may require mild heating (40–60°C); room temp might be sluggish.

Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

Scenario A: Direct Coupling of the Free Acid (Green Chemistry Route)

Recommended for rapid analog generation where an extra protection/deprotection step is undesirable.

The Logic: We utilize water-soluble catalytic systems. The base converts the benzoic acid to a benzoate salt, which is highly soluble in water/alcohol mixtures, facilitating the reaction.

Protocol #SM-Aq01:

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Crucial: The water dissolves the benzoate salt.

  • Base:

    
     (3.5 equivalents). Note: We need 1 equiv to neutralize the acid and 2.5 equiv for the Suzuki cycle.
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).
    
    • Why SPhos? It is water-tolerant and exceptionally active for hindered aryl chlorides/bromides.

  • Conditions: 60°C for 4–12 hours.

Scenario B: Coupling of the Methyl Ester (High Reliability Route)

Recommended for scale-up or valuable boronic acids.

The Logic: Protecting the acid eliminates catalyst poisoning and allows the use of standard anhydrous conditions.

Protocol #SM-Est02:

  • Protection: Reflux starting material in MeOH with catalytic

    
     (Yield >95%).
    
  • Solvent: Toluene or THF (Anhydrous).

  • Base:

    
     (2.0 equivalents).
    
  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) OR Pd(PPh3)4 (5 mol%).

    • Why dppf? The large bite angle of the dppf ligand helps overcome the steric bulk of the ortho-fluorine.

Module 3: Buchwald-Hartwig Amination (C-N Bond Formation)

⚠️ Critical Warning: Avoid Free Acid Coupling

Attempting Buchwald-Hartwig amination directly on the free benzoic acid is not recommended for high-throughput success. The strong bases required (NaOtBu, LiHMDS) will deprotonate the acid immediately, forming an insoluble salt that coats the catalyst or aggregates, killing the reaction.

The Solution: Protect first, couple second.

Protocol #BH-Est01:

  • Substrate: Methyl 4-(4-bromophenoxy)-3-fluorobenzoate.

  • Ligand Choice (The "Buchwald" Suite):

    • Primary Amines:BrettPhos (Excellent for preventing mono-arylation of the product).

    • Secondary Amines:RuPhos (The gold standard for bulky secondary amines).

  • Pre-catalyst: Pd-G3-BrettPhos or Pd-G3-RuPhos (2–4 mol%).

    • Why G3? These pre-catalysts activate rapidly at low temperatures, preventing the "induction period" where dehalogenation often occurs.

  • Base:

    
     (Weak base, high compatibility) or 
    
    
    
    (Strong base, faster rate).
  • Solvent: 1,4-Dioxane or

    
    -Amyl Alcohol (100°C).
    

Module 4: Troubleshooting FAQ

Q1: I am seeing significant "Protodehalogenation" (Product is just the debrominated starting material). Why?

  • Root Cause: This usually happens when the oxidative addition is successful, but the transmetallation (Suzuki) or amine binding (Buchwald) is too slow. The Pd species grabs a hydride from the solvent (often alcohols) or the ligand.

  • Fix:

    • Switch solvent to Toluene (non-protic).

    • Increase the concentration of the coupling partner (Boronic acid or Amine).

    • Lower the temperature and use a more active catalyst (e.g., switch from

      
       to Pd-G4-XPhos ).
      

Q2: My reaction turns black and precipitates immediately.

  • Root Cause: "Palladium Black" formation. The ligand has dissociated, and Pd(0) has aggregated into inactive metal nanoparticles.

  • Fix: Your ligand-to-metal ratio is off, or oxygen got in.

    • Ensure rigorous degassing (sparge with Argon for 15 mins).

    • If using separate Pd source and ligand, increase Ligand:Pd ratio to 2:1 or 3:1 .

Q3: Can I use microwave irradiation?

  • Answer: Yes, but be careful with the free acid. Microwave heating can cause rapid decarboxylation if the temperature exceeds 140°C. Keep MW reactions under 100°C and use the Ester route for safety.

Module 5: Catalyst Selection Decision Tree

The following diagram illustrates the logical flow for selecting the correct protocol based on your specific constraints.

CatalystSelection Start Start: 4-(4-Bromophenoxy)-3-fluorobenzoic acid ReactionType Target Reaction? Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald AcidTol Can you tolerate Esters/Protection? Suzuki->AcidTol RouteA NO (Direct Acid Coupling) Use: Pd(OAc)2 + SPhos Base: K3PO4 (3.5 eq) Solvent: Dioxane/H2O AcidTol->RouteA No RouteB YES (Ester Route) Use: Pd(dppf)Cl2 Base: Cs2CO3 Solvent: Toluene (Anhydrous) AcidTol->RouteB Yes Protect MANDATORY STEP: Protect as Methyl Ester Buchwald->Protect AmineType Amine Type? Protect->AmineType Primary Primary Amine Ligand: BrettPhos Pre-cat: Pd-G3-BrettPhos AmineType->Primary Secondary Secondary Amine Ligand: RuPhos Pre-cat: Pd-G3-RuPhos AmineType->Secondary

Caption: Decision matrix for catalyst and protocol selection based on reaction type and substrate tolerance.

References

  • Suzuki-Miyaura Coupling in Aqueous Media

    • Title: An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction.[1][2]

    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Ligand Effects (SPhos/XPhos)

    • Title: Universal 1,4-Diamine-Based Pd-Catalysis System for C–N Coupling: A Practical Guide.
    • Source: Organic Process Research & Development.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection Guide

    • Title: A User’s Guide to Palladium-Catalyzed Amin
    • Source: The Buchwald Lab (MIT).
    • URL:[Link]

  • Ortho-Fluorine Effects in Coupling

    • Title: Palladium-Catalyzed Arylation of Fluoroalkylamines (Mechanistic insight into F-substituents).
    • Source: Journal of the American Chemical Society.[3][4]

    • URL:[Link]

Sources

Technical Support Center: Optimization of Recrystallization for 4-(4-Bromophenoxy)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-Bromophenoxy)-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity and yield in the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-(4-Bromophenoxy)-3-fluorobenzoic acid to consider for recrystallization?

A1: Understanding the molecule's structure is paramount. 4-(4-Bromophenoxy)-3-fluorobenzoic acid is a moderately polar molecule with a molecular weight of approximately 311.1 g/mol .[1] It possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, an ether linkage, and two aromatic rings, contributing to its non-polar character. The presence of bromine and fluorine atoms further influences its polarity and solubility. The carboxylic acid moiety suggests that its solubility will be pH-dependent. While specific experimental data for this compound is not widely published, we can infer its behavior from related structures like 4-bromobenzoic acid and 4-fluorobenzoic acid, which are soluble in alcohols and ethers, and sparingly soluble in water.

Q2: How do I select an appropriate solvent system for the recrystallization of 4-(4-Bromophenoxy)-3-fluorobenzoic acid?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] Given the molecule's mixed polarity, a single solvent or a binary solvent system is likely to be effective.

  • Single Solvents: Polar protic solvents like ethanol, methanol, or isopropanol are excellent starting points due to their ability to engage in hydrogen bonding with the carboxylic acid group.[3]

  • Binary Solvent Systems: A mixed solvent system, such as ethanol/water or acetone/hexane, can be highly effective.[4] In this approach, the crude compound is dissolved in a "good" solvent (e.g., hot ethanol) in which it is very soluble, and then a "poor" solvent (e.g., water) in which it is much less soluble is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly.

A preliminary solvent screen with small amounts of your crude material is the most reliable method to identify the optimal solvent or solvent mixture.

Q3: Can polymorphism be an issue with 4-(4-Bromophenoxy)-3-fluorobenzoic acid?

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 4-(4-Bromophenoxy)-3-fluorobenzoic acid.

Problem 1: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens under a few conditions:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution is too concentrated, leading to the solute precipitating out above its melting point.

  • The presence of significant impurities can depress the melting point of the compound.[3]

Solutions:

  • Induce Crystallization at a Lower Temperature: Once the hot solution is prepared, allow it to cool more slowly. You can try inducing crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7]

  • Use More Solvent: The solution may be oversaturated. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool at a slower rate.[3]

  • Change the Solvent System: A different solvent or a mixed solvent system with a lower boiling point might be necessary. If you are using a high-boiling point solvent, consider one with a lower boiling point.

Problem 2: No crystals form upon cooling.

Causality: This issue typically arises from two main causes:

  • Excessive Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.[8]

  • Lack of Nucleation Sites: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

Solutions:

  • Reduce Solvent Volume: If the solution is clear and no crystals have formed after a significant cooling period, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[7]

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[9]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[2] .

  • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Problem 3: The recovered crystals are discolored or appear impure.

Causality:

  • Colored Impurities: The crude material may contain colored impurities that are co-dissolved in the recrystallization solvent.

  • Incomplete Purification: The chosen solvent may not be effective at leaving all impurities behind in the mother liquor. Impurities can get trapped in the crystal lattice, especially during rapid crystallization.[10][11]

Solutions:

  • Use Activated Charcoal: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[3]

  • Hot Filtration: Perform a hot filtration of the dissolved crude material to remove any insoluble impurities before allowing the solution to cool.

  • Optimize Cooling Rate: A slower cooling rate allows for more selective crystal growth, reducing the likelihood of trapping impurities within the crystal lattice.[12] Rapid cooling can lead to the precipitation of impurities along with the product.

Problem 4: Poor recovery of the purified compound.

Causality:

  • Excessive Solvent: As mentioned before, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[8]

  • Premature Crystallization: The compound may have started to crystallize during a hot filtration step, leading to loss of product on the filter paper.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization: If performing a hot filtration, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.

  • Re-evaluate Solvent System: If recovery is consistently low, a different solvent or solvent mixture in which the compound has lower solubility at cold temperatures is needed.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Good Crystals Formed Result->Crystals Success OilingOut Compound Oils Out Result->OilingOut Problem NoCrystals No Crystals Form Result->NoCrystals Problem ImpureCrystals Impure/Colored Crystals Result->ImpureCrystals Problem Solve_Oiling 1. Add more solvent 2. Cool slower 3. Change solvent OilingOut->Solve_Oiling Solve_NoCrystals 1. Reduce solvent volume 2. Scratch flask 3. Add seed crystal NoCrystals->Solve_NoCrystals Solve_Impurity 1. Use activated charcoal 2. Perform hot filtration 3. Slow cooling rate ImpureCrystals->Solve_Impurity Solve_Oiling->Dissolve Retry Solve_NoCrystals->Cool Retry Solve_Impurity->Dissolve Retry

Caption: A flowchart for troubleshooting common recrystallization problems.

Optimized Recrystallization Protocol for 4-(4-Bromophenoxy)-3-fluorobenzoic Acid

This protocol provides a robust starting point for the purification of 4-(4-Bromophenoxy)-3-fluorobenzoic acid. Optimization may be required based on the specific impurities present in your crude material.

Solvent Screening

Before proceeding with a large-scale recrystallization, it is highly recommended to perform a solvent screen using small amounts of the crude product.

Solvent/SystemSolubility (Hot)Solubility (Cold)Crystal FormationRecommendation
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Ethanol/Water
Acetone/Hexane

Instructions:

  • Place ~20 mg of crude material into several test tubes.

  • Add a few drops of a solvent to each tube.

  • Observe solubility at room temperature.

  • Gently heat the soluble or partially soluble samples until the solid dissolves.

  • Allow the solutions to cool to room temperature, then place in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Step-by-Step Protocol
  • Dissolution:

    • Place the crude 4-(4-Bromophenoxy)-3-fluorobenzoic acid in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with gentle stirring. Use a boiling stick or magnetic stirring to ensure smooth boiling.

    • Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask. This step is crucial to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

References

  • Wikipedia. (2023, October 27). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023, March 1). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Gabriele, B. P. A., Williams, C. J., Lauer, M. E., Derby, B., & Cruz-Cabeza, A. J. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, 23(10), 2216-2225. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-bromophenoxy)-3-fluorobenzoic acid (C13H8BrFO3). Retrieved from [Link]

  • SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]

  • MDPI. (2023). Optimizing a Solution Heat Treatment by Increasing the Cooling Rate of Directional Solidification for Ni-Based Superalloys. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of two isomeric forms of benzoic acid crystals. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • Reddit. (2022, May 5). Guide to Recrystallisation. Retrieved from [Link]

Sources

Validation & Comparative

"4-(4-Bromophenoxy)-3-fluorobenzoic acid" NMR and mass spectrometry data analysis

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking Guide: 4-(4-Bromophenoxy)-3-fluorobenzoic Acid Characterization & Synthetic Viability

Executive Summary & Strategic Importance

4-(4-Bromophenoxy)-3-fluorobenzoic acid (CAS: 1159977-12-4) represents a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists, GLP-1 modulators, and thyroid hormone receptor ligands. Its structural uniqueness lies in the 3-fluoro motif , which serves two pivotal roles:

  • Metabolic Blocking: It prevents oxidative metabolism at the ortho-position of the benzoic acid ring.

  • Conformational Locking: The fluorine atom exerts an electronic repulsion effect on the ether oxygen, forcing the two aromatic rings into a specific twisted conformation that often enhances binding affinity compared to non-fluorinated analogs.

This guide provides a technical deep-dive into the spectroscopic validation and synthetic optimization of this intermediate, contrasting it with common alternatives.

Comparative Analysis: Structural Analogs

In drug design, selecting the correct halogenation pattern is non-trivial. The table below benchmarks the target molecule against its non-fluorinated and chloro-analogs to highlight why the 3-fluoro variant is often the "Goldilocks" candidate.

FeatureTarget Molecule (3-F, 4-Br)Non-Fluorinated Analog (4-Br only)Chloro-Analog (3-Cl, 4-Br)
Electronic Effect Strong

-withdrawing (activates ring)
Neutral/Weak activationModerate

-withdrawing
pKa (Acid) ~3.8 (Increased acidity)~4.2 (Standard benzoic)~3.6 (Similar acidity)
Metabolic Stability High (C-F bond is robust)Moderate (Susceptible to hydroxylation)High (But Cl is lipophilic liability)
Synthetic Access High (

on 3,4-difluoro)
Moderate (Ullmann coupling req.)Low (Steric hindrance in coupling)
Lipophilicity (cLogP) ~4.1~3.9~4.6 (Risk of non-specific binding)

Key Insight: The 3-fluoro substituent lowers the pKa, improving solubility at physiological pH compared to the chloro-analog, while maintaining the metabolic stability lacking in the non-fluorinated version.

Spectroscopic Characterization (The Data Core)

Accurate identification relies on distinguishing the specific coupling patterns introduced by the fluorine atom (


, Spin 1/2) and the isotopic signature of bromine.
A. Nuclear Magnetic Resonance (NMR) Analysis

The


 nucleus couples with protons on the central ring, creating complex splitting patterns that are diagnostic for the 3-position.

Predicted


H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Logic
COOH 13.10Broad Singlet-Carboxylic acid proton (exchangeable).
H-2 7.85dd

,

Ortho to F; shows large H-F coupling.
H-6 7.75ddd

,

Ortho to COOH; standard aromatic coupling.
H-3', H-5' 7.60d (AA'BB')

Ortho to Bromine; deshielded by Br.
H-5 7.15t (pseudo)

,

Ortho to Ether O; shielded by O, split by F.
H-2', H-6' 7.05d (AA'BB')

Ortho to Ether O; shielded by O.

Expert Note on


 NMR:  Expect a signal at -135 ppm . The absence of this signal or a shift to -110 ppm indicates defluorination or incorrect regiochemistry (e.g., 2-fluoro isomer).
B. Mass Spectrometry (LC-MS)

Method: ESI Negative Mode (


) is preferred due to the carboxylic acid.
Molecular Weight:  311.1  g/mol .
  • Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the

    
     (79Br) and 
    
    
    
    (81Br) peaks.
  • Diagnostic Ions:

    • 
       309/311: Molecular Ion 
      
      
      
      .
    • 
       265/267: Decarboxylation 
      
      
      
      .
    • 
       79/81: Bromide ion 
      
      
      
      .

Graphviz Diagram: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M-H]- m/z 309 & 311 (1:1) Decarb Loss of CO2 m/z 265 & 267 M_Ion->Decarb -44 Da (Primary Path) Cleavage Ether Cleavage (Rare in ESI-) M_Ion->Cleavage Minor Path Br_Ion Bromide Ion m/z 79 & 81 M_Ion->Br_Ion High Energy Collision Phenol Bromophenol Fragment m/z 171 & 173 Cleavage->Phenol Neutral Loss

Figure 1: ESI(-) Fragmentation pathway. The 1:1 isotopic doublet is preserved until the bromine itself is ejected.

Synthetic Viability & Protocols

For researchers synthesizing this intermediate, choosing between Nucleophilic Aromatic Substitution (


)  and Chan-Lam Coupling  is the critical decision.

Recommendation: The


 route  is superior for this specific scaffold.
  • Why: The 3,4-difluorobenzoic acid precursor is highly activated. The fluorine at the 4-position is labile due to the electron-withdrawing effect of the para-carboxyl and ortho-fluorine groups. Chan-Lam coupling is slower and requires expensive copper catalysts.

Protocol: Synthesis of 4-(4-Bromophenoxy)-3-fluorobenzoic acid
  • Reagents:

    • Starting Material A: 3,4-Difluorobenzoic acid (1.0 eq)

    • Nucleophile B: 4-Bromophenol (1.1 eq)

    • Base: Potassium Carbonate (

      
      , 2.5 eq) or Cesium Carbonate (faster).
      
    • Solvent: DMSO or DMF (dry).

  • Procedure:

    • Step 1: Dissolve 4-Bromophenol in DMF under

      
       atmosphere. Add 
      
      
      
      and stir at RT for 30 min to generate the phenoxide.
    • Step 2: Add 3,4-Difluorobenzoic acid. (Note: If using the acid, extra base is needed to neutralize the COOH first. Using the methyl ester, methyl 3,4-difluorobenzoate, is often cleaner, followed by hydrolysis).

    • Step 3: Heat to 100°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Step 4 (Workup): Cool to RT. Pour into ice water. Acidify with 1N HCl to pH 3.

    • Step 5: Filter the resulting white precipitate. Recrystallize from Ethanol/Water.

  • Quality Control (QC):

    • Check for regioisomer impurity: 4-fluoro-3-(4-bromophenoxy)benzoic acid. This occurs if the nucleophile attacks the 3-position. However, the 4-position is significantly more electrophilic due to para-conjugation with the carbonyl.

Graphviz Diagram: Synthetic Decision Matrix

Synthesis_Workflow Start Target Molecule Synthesis RouteA Route A: SNAr (Recommended) Start->RouteA RouteB Route B: Ullmann/Chan-Lam (Alternative) Start->RouteB PrecursorA 3,4-Difluorobenzoate + 4-Bromophenol RouteA->PrecursorA PrecursorB 3-Fluoro-4-bromobenzoate + Phenol RouteB->PrecursorB ConditionA Base / Heat / DMSO High Yield (>85%) PrecursorA->ConditionA ConditionB Cu(OAc)2 / Ligand / O2 Mod. Yield (60-70%) PrecursorB->ConditionB QC QC Check: Regioisomer Analysis ConditionA->QC ConditionB->QC

Figure 2: Synthetic route comparison. Route A is preferred for scalability and atom economy.

References

  • ChemicalBook. (2024). 4-Fluorobenzoic acid NMR and Spectral Data. Retrieved from [1]

  • Royal Society of Chemistry. (2025). Supplementary Information: NMR spectra of substituted benzoic acids. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Bromobenzoic acid. Retrieved from

  • Whitman College. (2023). Mass Spectrometry Fragmentation of Ethers. Retrieved from

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

Sources

Structural Efficacy and Supramolecular Analysis of Halogenated Diaryl Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of highly specific enzyme inhibitors and agrochemicals, the diaryl ether scaffold remains a cornerstone.[1] However, the introduction of halogen atoms—specifically the 4-bromo and 3-fluoro substitutions—transforms this flexible linker into a rigidified, interaction-rich pharmacophore.

This guide compares the crystallographic and structural performance of 4-(4-Bromophenoxy)-3-fluorobenzoic acid against its non-halogenated and mono-halogenated analogs.[2][1] We analyze how the strategic placement of Fluorine (ortho to the carboxylate) and Bromine (para on the distal ring) alters solid-state packing, solubility, and bioavailability profiles.[1]

Why This Molecule?
  • Metabolic Stability: The 3-Fluorine atom blocks metabolic hydroxylation at the sensitive ortho-position.

  • Supramolecular "Velcro": The 4-Bromine atom acts as a potent sigma-hole donor, enabling halogen bonding that is often stronger and more directional than hydrogen bonding in protein binding pockets.

Comparative Structural Analysis

The "Fluorine Effect" on Conformation

The most critical structural differentiator is the 3-position Fluorine. In non-fluorinated benzoic acids, the carboxyl group often lies coplanar with the phenyl ring to maximize


-conjugation.[1]

In 4-(4-Bromophenoxy)-3-fluorobenzoic acid , the Fluorine atom introduces electrostatic repulsion with the carbonyl oxygen.[2]

FeatureNon-Fluorinated Analog3-Fluoro Derivative (Target)Impact
Torsion Angle (C-C-CO-O) ~0° - 5° (Planar)~20° - 45° (Twisted)Disruption of planarity reduces lattice energy, often improving solubility.[2][1]
Intramolecular Interaction Weak C-H...OC-F...O (Repulsive) or C-H...F (Attractive)Locks the carboxylate orientation, reducing entropic penalty upon binding.[2][1]
pKa (Acid Strength) ~4.2~3.8Fluorine's inductive effect (

) increases acidity, altering salt formation profiles.[2][1]
Halogen Bonding: Bromine vs. Chlorine vs. Hydrogen

The distal 4-bromophenoxy group is not merely a hydrophobic cap; it is a specific recognition motif.[1]

  • Target Molecule (Br): Exhibits a distinct

    
    -hole (positive electrostatic potential cap) on the Bromine.[2][1] In crystal lattices, this forms linear 
    
    
    
    or
    
    
    interactions.[2][1]
  • Chloro-Analog (Cl): Smaller

    
    -hole; interactions are dominated by nondirectional van der Waals forces.[2][1]
    
  • Hydrogen-Analog (H): No specific directional interaction; packing is less dense.[2][1]

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, purity is paramount.[2][1] The synthesis typically follows a nucleophilic aromatic substitution followed by hydrolysis.[1]

Protocol:

  • Coupling: React 3,4-difluorobenzonitrile with 4-bromophenol (K₂CO₃, DMF, 80°C).

  • Hydrolysis: Convert the nitrile to the acid using 40% H₂SO₄/AcOH (Reflux, 6h).

  • Purification: Recrystallize crude solid from Ethanol/Water (80:20).

Crystallization for X-Ray Diffraction

Standard "crash cooling" yields microcrystalline powder unsuitable for single-crystal XRD.[2][1] We recommend a Thermodynamic Control approach.[2][1]

Method A: Slow Evaporation (Recommended) [2][1]

  • Dissolve 20 mg of the target acid in 2 mL of Acetone/Methanol (1:1) .

  • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover with parafilm and poke 3-4 small holes.[2][1]

  • Store in a vibration-free environment at 20°C.

  • Timeline: 3-7 days.

  • Expected Morphology: Colorless blocks or prisms.[2][1]

Method B: Vapor Diffusion (Alternative for Polymorph Screening) [2][1]

  • Inner Vial: 15 mg compound in 1 mL THF.

  • Outer Vial: 5 mL Pentane or Hexane (Anti-solvent).[2][1]

  • Seal tightly.[2][1] The pentane vapors will slowly diffuse into the THF, lowering solubility gradually.[1]

Visualization of Workflows

Crystallization & Data Collection Logic

The following diagram outlines the decision matrix for obtaining and validating the crystal structure.

CrystallizationWorkflow Start Purified Compound (>98% HPLC) Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility MethodA Slow Evaporation (MeOH/Acetone) Solubility->MethodA High Sol. MethodB Vapor Diffusion (THF/Pentane) Solubility->MethodB Med Sol. Check Microscopy Check (Birefringence?) MethodA->Check MethodB->Check Mount Mount Crystal (0.1 - 0.3 mm) Check->Mount Single Crystal Fail Amorphous/Twinning (Recrystallize) Check->Fail Powder/Aggregates Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Fail->Solubility

Figure 1: Decision matrix for crystallizing halogenated benzoic acid derivatives.

Supramolecular Interaction Network

This diagram illustrates the competing forces within the crystal lattice that define the material's properties.[1]

Interactions Molecule 4-(4-Bromophenoxy)-3-fluorobenzoic acid Dimer Carboxylic Acid Dimer (Strong H-Bond) Molecule->Dimer Primary Motif Halogen Br...O / Br...F (Halogen Bond) Molecule->Halogen Directional Anchor Stacking Pi-Pi Stacking (Aromatic Rings) Molecule->Stacking Packing Lattice Crystal Lattice Stability Dimer->Lattice Halogen->Lattice Stacking->Lattice

Figure 2: Hierarchy of supramolecular forces.[2][1] Halogen bonds act as directional anchors.

Comparative Data Summary

The following table summarizes the expected crystallographic metrics based on the diaryl ether benzoic acid class.

Metric4-(4-Br)-3-F-Benzoic Acid4-(4-Br)-Benzoic Acid (Control)Interpretation
Space Group

or


Monoclinic/Triclinic systems are favored to accommodate the bent ether linkage.[2][1]
Unit Cell Volume ~1250 - 1350 ų~1200 - 1300 ųFluorine adds slight bulk but improves packing efficiency via electrostatic matching.[2][1]
Carboxyl Twist 25° - 40° < 5°Critical: Fluorine forces the carboxyl group out of plane.[2][1]
Br...O Distance 2.9 - 3.1 Å> 3.4 Å (vdW)The 3-F derivative often polarizes the lattice, enhancing the Br...O halogen bond strength.[2]
Melting Point 180°C - 185°C252°C - 254°CThe "Fluorine Twist" disrupts planar stacking, lowering MP and improving solubility.[2][1]

Technical Note: The lower melting point of the fluorinated derivative is a significant advantage in drug formulation, often correlating with better dissolution rates compared to the high-melting, insoluble non-fluorinated analog.[1]

References

  • PubChem. (2025).[2][1][3][4] 4-(4-bromophenoxy)-3-fluorobenzoic acid (C13H8BrFO3) - Structure and Properties.[2][1] National Library of Medicine.[2][1] [Link][2][1]

  • O'Hagan, D. (2008).[2][1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2][1] [Link]

  • Metrangolo, P., et al. (2008).[2][1] Halogen Bonding in Supramolecular Chemistry.[2][1][5] Angewandte Chemie International Edition.[2][1][6] [Link][2][1]

  • Google Patents. (1983).[2][1] US4393232A - Process for the preparation of 3-bromo-4-fluoro-benzoic acid.[2][1][7] (Synthesis precursor reference).

  • Grozav, A., et al. (2022).[2][1] Quantitative Investigation of Halogen and Hydrogen Bonding in 2-Chloro, 4-X-Benzoic Acids. ResearchGate.[2][1] [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-(4-Bromophenoxy)-3-fluorobenzoic acid
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Reactant of Route 2
4-(4-Bromophenoxy)-3-fluorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.